molecular formula C10H7NO2 B11769077 3-(Oxazol-2-yl)benzaldehyde

3-(Oxazol-2-yl)benzaldehyde

Cat. No.: B11769077
M. Wt: 173.17 g/mol
InChI Key: BRUPHAFWUUXSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxazol-2-yl)benzaldehyde (CAS 1895238-72-8) is a high-value heterocyclic building block extensively used in synthetic organic chemistry and drug discovery research. Its molecular structure, featuring a benzaldehyde core linked to an oxazole ring, makes it a versatile precursor for constructing complex molecules . The compound's primary research value lies in its two functional regions: the oxazole heterocycle and the aldehyde group. The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in many therapeutic agents . The reactive aldehyde group provides a handle for further chemical transformations, enabling researchers to readily synthesize a wide array of derivatives via condensation or cyclization reactions . This combination makes it particularly valuable for creating novel compounds for screening against various biological targets. In application, 3-(Oxazol-2-yl)benzaldehyde serves as a key intermediate in the synthesis of more complex functional molecules. It is employed in the development of potential pharmaceutical candidates, where the oxazole ring can contribute to binding with enzymes and receptors . Furthermore, its structural features are of interest in materials science, particularly in the design of organic fluorophores and functional materials . Researchers utilize this compound under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H

InChI Key

BRUPHAFWUUXSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The structure of 3-(Oxazol-2-yl)benzaldehyde incorporates three key features that dictate its spectroscopic behavior: a meta-substituted benzene ring, an aldehyde functional group, and an oxazole heterocycle. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the aldehyde and the π-system of the oxazole ring—creates a unique spectroscopic fingerprint that we will explore in detail through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure

Figure 1: Chemical structure of 3-(Oxazol-2-yl)benzaldehyde.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzaldehyde ring, the aldehyde proton, and the protons of the oxazole ring. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the aromatic oxazole substituent.

Table 1: Predicted ¹H NMR Data for 3-(Oxazol-2-yl)benzaldehyde (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~10.1s-
H-2'~8.2s-
H-4'~7.9d~7.8
H-6'~8.1d~7.8
H-5'~7.6t~7.8
Oxazole H-5~7.8s-
Oxazole H-4~7.3s-

Interpretation and Rationale:

  • Aldehyde Proton: The aldehyde proton is expected to be the most deshielded, appearing as a singlet around 10.1 ppm, which is characteristic for aromatic aldehydes.

  • Benzene Ring Protons: The protons on the benzaldehyde ring will exhibit a complex splitting pattern due to meta-substitution. H-2' and H-6' are ortho to the electron-withdrawing aldehyde and oxazole groups, respectively, and are therefore expected to be shifted downfield. H-4' and H-5' will appear at relatively higher fields. The provided multiplicities are a simplification; in reality, more complex splitting may be observed. For a similar structure, 3-chlorobenzaldehyde, the aromatic protons appear between 7.48 and 7.82 ppm.[1]

  • Oxazole Ring Protons: The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets in the aromatic region.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

NMR_Workflow A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Transfer the solution to a clean, dry NMR tube. A->B C Insert the NMR tube into the spectrometer's probe. B->C D Lock, tune, and shim the spectrometer. C->D E Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence). D->E F Process the raw data (Fourier transform, phase correction, baseline correction). E->F G Analyze the spectrum. F->G

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-(Oxazol-2-yl)benzaldehyde

CarbonPredicted Chemical Shift (ppm)
Aldehyde C=O~192
Benzene C-1'~137
Benzene C-3'~134
Benzene C-2'~130
Benzene C-4'~130
Benzene C-5'~129
Benzene C-6'~135
Oxazole C-2~161
Oxazole C-4~128
Oxazole C-5~140

Interpretation and Rationale:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the largest chemical shift, around 192 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm). The carbon attached to the aldehyde group (C-1') and the carbon attached to the oxazole ring (C-3') will be deshielded due to the electron-withdrawing nature of these substituents. For comparison, the aromatic carbons in cuminaldehyde (4-isopropylbenzaldehyde) appear between 127.12 and 156.15 ppm.[2]

  • Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts, with C-2 being the most deshielded due to its attachment to two heteroatoms.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 3-(Oxazol-2-yl)benzaldehyde

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch~2820 and ~2720Medium
Aromatic C-H Stretch~3100-3000Medium
Aldehyde C=O Stretch~1705Strong
Aromatic C=C Stretch~1600, ~1580, ~1480Medium to Strong
C-O-C Stretch (Oxazole)~1070Medium
C=N Stretch (Oxazole)~1550Medium

Interpretation and Rationale:

  • Aldehyde Group: The most prominent peaks will be the strong C=O stretching vibration around 1705 cm⁻¹ and the two medium C-H stretching bands around 2820 and 2720 cm⁻¹. The IR spectrum of benzaldehyde shows a strong C=O stretch near 1700–1720 cm⁻¹ and aldehyde C–H stretches around 2720–2820 cm⁻¹.[3]

  • Aromatic Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic C=C skeletal vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • Oxazole Ring: The C=N and C-O-C stretching vibrations of the oxazole ring are expected in the fingerprint region. Studies on oxazole derivatives show characteristic bands for these functional groups.[4][5]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Molecular Ion:

  • Molecular Formula: C₁₀H₇NO₂[6]

  • Molecular Weight: 173.17 g/mol [6]

  • Predicted Molecular Ion Peak (M⁺): m/z = 173

Predicted Fragmentation Pattern:

The fragmentation of 3-(Oxazol-2-yl)benzaldehyde is expected to be initiated by the loss of a hydrogen atom or a carbon monoxide molecule from the aldehyde group, similar to the fragmentation of benzaldehyde.[7][8][9] Subsequent fragmentation of the oxazole ring may also occur.

MS_Fragmentation M [C₁₀H₇NO₂]⁺˙ m/z = 173 F1 [C₁₀H₆NO₂]⁺ m/z = 172 M->F1 -H• F2 [C₉H₇NO]⁺˙ m/z = 145 M->F2 -CO F4 [C₇H₅O]⁺ m/z = 105 F1->F4 -C₃H₂NO F3 [C₉H₇N]⁺˙ m/z = 129 F2->F3 -O F5 [C₆H₅]⁺ m/z = 77 F4->F5 -CO

Figure 3: A plausible mass fragmentation pathway for 3-(Oxazol-2-yl)benzaldehyde.

Interpretation of Fragmentation:

  • Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z = 172.

  • Loss of Carbon Monoxide (-CO): A characteristic fragmentation of aldehydes is the loss of a neutral carbon monoxide molecule, which would lead to a fragment at m/z = 145.

  • Formation of Benzoyl Cation: Cleavage of the bond between the benzene ring and the oxazole ring could lead to the formation of a benzoyl cation at m/z = 105, which can further lose CO to give the phenyl cation at m/z = 77. The phenyl cation is often a prominent peak in the mass spectra of benzene derivatives.[7][8]

  • Oxazole Ring Fragmentation: The oxazole ring can also undergo fragmentation, leading to various smaller fragments.

Experimental Protocol: Acquiring a Mass Spectrum

A common technique for analyzing solid organic compounds is Direct Insertion Probe Electron Ionization Mass Spectrometry (DIP-EI-MS).

  • Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

  • Insertion: The capillary tube is inserted into the direct insertion probe.

  • Vaporization: The probe is inserted into the mass spectrometer's ion source, and the sample is heated to induce vaporization.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of 3-(Oxazol-2-yl)benzaldehyde based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data presented herein serve as a valuable reference for researchers working on the synthesis, identification, and characterization of this molecule and its derivatives. While these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

  • PubChem. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]

  • ACS Publications. (2014). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

Sources

A Technical Guide to 3-(Oxazol-2-yl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic combination of distinct chemical scaffolds is a cornerstone of innovation. 3-(Oxazol-2-yl)benzaldehyde is a prime exemplar of such a molecule, integrating the electronically versatile and biologically significant oxazole ring with the reactive potential of a benzaldehyde moiety. This unique juxtaposition offers a trifecta of utility: a reactive aldehyde handle for diverse chemical transformations, a stable aromatic core, and a five-membered heterocyclic system known for its ability to participate in various non-covalent interactions.[1]

The oxazole nucleus is a privileged scaffold, present in a wide array of natural products and synthetic molecules with demonstrated biological activities.[1] Its utility in medicinal chemistry is well-documented, contributing to antibacterial, anti-inflammatory, and anticancer properties in larger molecules.[2] Similarly, the benzaldehyde unit is a fundamental building block in organic synthesis, providing a gateway to a vast number of chemical derivatives. This guide offers an in-depth examination of the chemical and physical properties of 3-(Oxazol-2-yl)benzaldehyde, intended for researchers and professionals who seek to leverage its unique characteristics for the development of novel compounds.

Core Chemical and Physical Properties

Precise characterization of a compound's physical properties is fundamental to its application in research and development. While extensive experimental data for 3-(Oxazol-2-yl)benzaldehyde is not widely published, we can consolidate its known identifiers and computed properties to provide a robust profile.

Table 1: Key Properties and Identifiers of 3-(Oxazol-2-yl)benzaldehyde

PropertyValueSource
IUPAC Name 3-(1,3-oxazol-2-yl)benzaldehydePubChem[3]
CAS Number 1895238-72-8PubChem[3]
Molecular Formula C₁₀H₇NO₂PubChem[3]
Molecular Weight 173.17 g/mol PubChem[3]
Canonical SMILES C1=CC(=CC(=C1)C2=NC=CO2)C=OPubChem[3]
InChI Key BRUPHAFWUUXSJS-UHFFFAOYSA-NPubChem[3]
Appearance Not Experimentally Documented (Expected: Solid)-
Melting Point Not Experimentally Documented-
Boiling Point Not Experimentally Documented-
Solubility Not Experimentally Documented (Expected: Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, EtOAc; sparingly soluble in water)-
XLogP3 (Computed) 1.5PubChem[3]

The absence of readily available experimental melting and boiling points suggests that this compound is primarily used as a synthetic intermediate rather than an end-product. Its computed LogP value of 1.5 indicates a moderate degree of lipophilicity, consistent with its expected solubility in organic solvents.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of 3-(Oxazol-2-yl)benzaldehyde leverages established principles of heterocyclic chemistry. A common and logical approach involves the construction of the oxazole ring from precursors already containing the benzaldehyde moiety. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful and widely adopted method for creating the oxazole core.

Proposed Synthetic Workflow: The van Leusen Reaction

The causality behind choosing the van Leusen reaction lies in its reliability and tolerance for various functional groups. It provides a direct route to the oxazole ring from an aldehyde. In this case, the key starting materials would be 3-formylbenzonitrile and TosMIC.

Diagram 1: Proposed Synthesis of 3-(Oxazol-2-yl)benzaldehyde

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product SM1 3-Formylbenzonitrile C₈H₅NO Reaction Base-mediated Cyclocondensation (e.g., K₂CO₃ in Methanol) SM1->Reaction SM2 Tosylmethylisocyanide (TosMIC) C₉H₉NO₂S SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Reaction Quench 2. Phase Separation Purification Column Chromatography Workup->Purification Crude Product Product 3-(Oxazol-2-yl)benzaldehyde C₁₀H₇NO₂ Purification->Product Purified Product G cluster_reactions Key Transformations cluster_products Potential Product Classes center_node 3-(Oxazol-2-yl)benzaldehyde reductive_amination Reductive Amination (+ R₂NH, [H]) center_node->reductive_amination wittig Wittig Reaction (+ Ph₃P=CHR) center_node->wittig condensation Condensation (+ H₂N-Z) center_node->condensation amines Substituted Benzylamines reductive_amination->amines Forms C-N bond alkenes Stilbene Analogs wittig->alkenes Forms C=C bond heterocycles Hydrazones, Oximes, etc. condensation->heterocycles Forms C=N bond

Sources

An In-depth Technical Guide to the Solubility of 3-(Oxazol-2-yl)benzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Oxazol-2-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Given the importance of solubility in drug development, process chemistry, and formulation science, this document offers a detailed exploration of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and an expert analysis of its expected behavior in a range of common organic solvents.

Introduction to 3-(Oxazol-2-yl)benzaldehyde: A Molecule of Interest

3-(Oxazol-2-yl)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde moiety substituted with an oxazole ring at the meta position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts unique electronic and physicochemical properties to the molecule.[2][5] Such heterocyclic compounds are cornerstones in the development of novel therapeutic agents and functional materials.[1][3][4] Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction kinetics in its synthesis to bioavailability in pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility. Key physicochemical parameters for 3-(Oxazol-2-yl)benzaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂PubChem[6]
Molecular Weight 173.17 g/mol PubChem[6]
XLogP3-AA (logP) 1.5PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 3 (one nitrogen, two oxygens)PubChem[6]
Topological Polar Surface Area (TPSA) 43.1 ŲPubChem[6]

The calculated octanol-water partition coefficient (XLogP3-AA) of 1.5 suggests a moderate lipophilicity. The molecule lacks hydrogen bond donors but possesses three hydrogen bond acceptors, indicating its potential to interact with protic solvents. The topological polar surface area (TPSA) further quantifies its polarity, which is a key determinant of its solubility profile.

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This process can be conceptually broken down into three steps:

  • Solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent-solvent interactions: Energy is required to create a cavity in the solvent to accommodate a solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

The interplay of these energy changes, along with the increase in entropy upon dissolution, determines the extent of solubility. For 3-(Oxazol-2-yl)benzaldehyde, the key intermolecular forces at play are dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents.

G cluster_solute Solute Crystal Lattice cluster_solvent Bulk Solvent Solute 3-(Oxazol-2-yl)benzaldehyde (Solute-Solute Interactions) Dissolved Dissolved State (Solute-Solvent Interactions) Solute->Dissolved Overcoming Lattice Energy (Endothermic) Solvent Solvent Molecules (Solvent-Solvent Interactions) Solvent->Dissolved Cavity Formation & Solvation (Exothermic)

Thermodynamic cycle of dissolution.

Predicted Solubility Profile of 3-(Oxazol-2-yl)benzaldehyde

While experimental data is sparse, an expert assessment based on the molecule's structure allows for a reasoned prediction of its solubility in various classes of organic solvents. Generally, aldehydes and ketones are soluble in most common organic solvents.[7] The solubility in water decreases as the carbon chain length increases.[7][8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe aldehyde and oxazole moieties can act as hydrogen bond acceptors for the solvent's hydroxyl group. The moderate polarity of the molecule aligns well with these solvents.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic compounds. Benzaldehyde itself is soluble in acetone and ethyl acetate.[10]
Nonpolar Aromatic Toluene, BenzeneModerate to LowThe aromatic rings of the solute will interact favorably with these solvents via π-π stacking and van der Waals forces. However, the polar aldehyde and oxazole groups may limit solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneLow to InsolubleThe significant difference in polarity between the solute and these solvents will likely result in poor solubility. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions. Benzaldehyde is known to be soluble in dichloromethane and chloroform.[10]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the equilibrium solubility of a crystalline organic compound.

Materials and Equipment
  • 3-(Oxazol-2-yl)benzaldehyde (crystalline, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Workflow for Solubility Measurement

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation at constant temperature C 3. Sample Collection & Filtration B->C Allow solid to settle, withdraw supernatant D 4. Dilution & Analysis C->D Filter and dilute sample accurately E 5. Quantification D->E Analyze by HPLC against a calibration curve

Experimental workflow for solubility determination.
Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-(Oxazol-2-yl)benzaldehyde to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

    • Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary duration.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 3-(Oxazol-2-yl)benzaldehyde.

  • Quantification:

    • Prepare a series of standard solutions of 3-(Oxazol-2-yl)benzaldehyde of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Calculate the concentration of the unknown sample from the calibration curve, accounting for the dilution factor. The resulting concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion

References

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • StudySmarter. (2023). Physical Properties of Aldehydes and Ketones: Definition, Example. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • BioCrick. (n.d.). Benzaldehyde | CAS:100-52-7. Retrieved from [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • PubMed. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, photophysical properties of novel fluorescent metal complexes from 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, and their antimicrobial activity. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lirias. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(7-Methyl-2,1-benzoxazol-3-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][8][12]oxazole derivatives and their antimicrobial activity. Retrieved from [Link]

Sources

Methodological & Application

Using 3-(Oxazol-2-yl)benzaldehyde as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Oxazol-2-yl)benzaldehyde in Heterocyclic Scaffold Assembly

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (CAS: 1895238-72-8) represents a high-value "meta-functionalized" building block for medicinal chemistry and materials science. Unlike its para-substituted counterparts, the meta positioning of the oxazole ring relative to the reactive aldehyde provides a non-linear geometry crucial for accessing specific binding pockets in kinase inhibitors and disrupting protein-protein interactions.

This guide details the strategic application of this compound in synthesizing bis-heterocyclic libraries. We focus on its dual-modality: utilizing the aldehyde as a reactive "warhead" for multicomponent assembly while leveraging the oxazole as a stable, bioisosteric anchor.

Chemical Profile & Stability

PropertyDataRelevance
IUPAC Name 3-(1,3-oxazol-2-yl)benzaldehydeCore Scaffold
CAS Number 1895238-72-8Identification
Molecular Weight 173.17 g/mol Fragment-based Drug Design (FBDD)
Geometry Meta-substitutionNon-linear structural vector (120° kink)
Solubility DMSO, DCM, MeOHCompatible with standard organic synthesis
Stability Air-stable solidStore under inert gas to prevent oxidation to carboxylic acid

Strategic Reactivity Analysis

To maximize yield and selectivity, researchers must distinguish between the kinetic reactivity of the formyl group and the thermodynamic stability of the oxazole ring.

  • Primary Vector (Aldehyde): Highly susceptible to nucleophilic attack (amines, hydrazines, carbon nucleophiles). It serves as the entry point for scaffold elongation.

  • Secondary Vector (Oxazole C-H): The C-5 position of the oxazole ring is capable of late-stage functionalization via Pd-catalyzed C-H arylation, though this requires harsher conditions than aldehyde transformations.

Visualizing the Reactivity Workflow:

ReactivityProfile Start 3-(Oxazol-2-yl)benzaldehyde Path1 Condensation (Schiff Bases/Hydrazones) Start->Path1  Primary (RT) Path2 Multicomponent Reactions (Ugi, GBB, Biginelli) Start->Path2  Primary (Mild Heat) Path3 Oxidation/Reduction (Acids/Alcohols) Start->Path3  Standard RedOx Path4 C-H Activation (Oxazole C5 Arylation) Start->Path4  Secondary (High Temp/Cat)

Figure 1: Reactivity hierarchy. The green path (MCRs) represents the highest value for diversity-oriented synthesis.

Application Protocol 1: Synthesis of Bis-Heterocycles via Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: To synthesize an imidazo[1,2-a]pyridine scaffold linked to the phenyl-oxazole moiety. This creates a "drug-like" bis-heterocycle often found in antiviral and anti-inflammatory agents.

Mechanism: The aldehyde reacts with a 2-aminoazine and an isocyanide in a concerted [4+1] cycloaddition mediated by a Lewis acid.

Materials
  • Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Pre-complexation: In a 10 mL microwave vial, dissolve 3-(Oxazol-2-yl)benzaldehyde (173 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes to allow initial imine equilibration.

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Note: If using Iodine, add 25 mg.

  • Cyclization Trigger: Add tert-butyl isocyanide (124 µL, 1.1 mmol) dropwise. The solution may turn slightly yellow/orange.

  • Reaction: Cap the vial and stir at room temperature for 12 hours .

    • Optimization: If conversion is low after 4 hours (check TLC), heat to 60°C for 2 hours.

  • Work-up: Remove solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50). The oxazole ring is polar; expect the product to elute later than simple aldehydes.

Self-Validation Check:

  • TLC: The aldehyde spot (usually visible under UV) should disappear. A new, lower Rf spot (the amine adduct) may appear transiently, followed by the final product.

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic amine proton or the specific imidazo-ring protons.

Application Protocol 2: Benzoxazole Fusion via Oxidative Cyclization

Objective: To create a Phenyl-Oxazole-Benzoxazole triad, a rigid scaffold useful for fluorescent probes and intercalating agents.

Materials
  • Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Nucleophile: 2-Aminophenol (1.1 equiv)

  • Oxidant/Catalyst: Phenyliodine(III) diacetate (PIDA) or simply stirring in open air with Activated Carbon in Xylene (for green chemistry approaches).

  • Solvent: Ethanol (EtOH) or DMF.[1]

Workflow Diagram

BenzoxazoleSynthesis Step1 Reagents: Aldehyde + 2-Aminophenol Step2 Imine Formation (Schiff Base Intermediate) Step1->Step2  EtOH, Reflux, 2h Step3 Cyclization & Oxidation (Ring Closure) Step2->Step3  Oxidant (PIDA or O2) Result Final Product: 2-(3-(oxazol-2-yl)phenyl)benzo[d]oxazole Step3->Result  Purification

Figure 2: Oxidative cyclization pathway to bis-heterocycles.

Step-by-Step Methodology
  • Condensation: Dissolve 3-(Oxazol-2-yl)benzaldehyde (1.0 mmol) and 2-aminophenol (1.1 mmol) in EtOH (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor the formation of the Schiff base (imine) by TLC.

  • Oxidation:

    • Method A (Chemical): Cool to RT. Add PIDA (1.1 equiv) portion-wise. Stir for 1 hour.

    • Method B (Aerobic/Green): Add 10 mol% activated carbon and stir vigorously under an air atmosphere at reflux for 4-6 hours.

  • Isolation: Filter off the catalyst (if Method B). Evaporate solvent. Recrystallize from hot ethanol to obtain the bis-heterocycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in GBB Reaction Steric hindrance of tert-butyl isocyanideSwitch to Cyclohexyl isocyanide (less bulky) or increase catalyst load to 10 mol%.
Aldehyde Oxidation Storage in airPurify starting material via short silica plug before use. Store under Argon.
Product Solubility High rigidity of bis-heterocyclesUse polar aprotic solvents (DMF, DMSO) for extraction or purification.
Oxazole Ring Opening Strong acidic conditionsAvoid concentrated HCl or H₂SO₄. Use Lewis acids (Sc(OTf)₃) or weak organic acids (Acetic Acid).

References

  • PubChem. 3-(1,3-Oxazol-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 2023. Available at: [Link]

  • National Institutes of Health (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020.[2][3] Available at: [Link]

  • Nakayama, T. et al. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2.[4] RSC Advances, 2023. Available at: [Link]

Sources

Application Note: 3-(Oxazol-2-yl)benzaldehyde in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Value

The Bifunctional Scaffold

In modern fragment-based drug discovery (FBDD), 3-(Oxazol-2-yl)benzaldehyde represents a high-value "privileged structure."[1][2][3] Its utility stems from its dual-functionality:

  • The Oxazole Pharmacophore: A metabolic stable bioisostere for amides and esters.[2] It serves as a hydrogen bond acceptor and can engage in

    
    -
    
    
    stacking interactions within kinase ATP-binding pockets or receptor active sites.[1][2]
  • The Meta-Aldehyde Handle: The aldehyde group at the 3-position provides a versatile "warhead" for rapid chemical diversification.[1][2] Unlike para-substituted analogs, the meta-geometry directs substituents into unique vectors, often accessing unexplored hydrophobic clefts in target proteins.[2][3]

Therapeutic Areas[1][2][3][4]
  • Kinase Inhibition: The oxazole ring mimics the adenine core, making this scaffold a precursor for ATP-competitive inhibitors (e.g., VEGFR, EGFR targets).[3]

  • Anti-Infectives: Oxazole-containing styryls (derived via condensation) have shown efficacy against Gram-positive bacteria and M. tuberculosis.[1][2]

  • Oncology: Used in the synthesis of tubulin polymerization inhibitors by linking the aldehyde to combretastatin-like pharmacophores.[1]

Part 2: Chemical Profile & Handling[1][2][3]

PropertySpecificationCritical Note
Appearance Pale yellow to off-white solidColor deepens upon oxidation; store under inert gas.[1][2]
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexanes.[2][3] Use DMSO for bio-assays.[2]
Reactivity Electrophilic aldehydeSusceptible to oxidation (to carboxylic acid) in air.[3]
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening to prevent condensation.

Part 3: Experimental Protocols

Protocol A: Diversity-Oriented Synthesis via Reductive Amination

Objective: To generate a library of secondary amines for SAR (Structure-Activity Relationship) exploration. Mechanism: Formation of an imine intermediate followed by in situ reduction.[2]

Reagents:

  • 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)[1][2][3]

  • Diverse Primary Amines (

    
    ) (1.1 equiv)[1][3]
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Acetic Acid (catalytic)[3]

  • DCE (1,2-Dichloroethane) or DCM[1][3]

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 3-(Oxazol-2-yl)benzaldehyde (173 mg, 1.0 mmol) in DCE (5 mL).

  • Add the primary amine (1.1 mmol).[2][3] If the amine is a salt (e.g., HCl), add 1.1 equiv of TEA.[3]

  • Add glacial acetic acid (1 drop) to catalyze imine formation.[2][3] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde peak.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h) under

    
    .
    
  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir for 15 mins.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).[2][3]

Protocol B: Knoevenagel Condensation (Styryl-Oxazole Synthesis)

Objective: To synthesize conjugated systems for fluorescence probes or tubulin inhibitors.[1][2]

Reagents:

  • 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)[1][2][3]

  • Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)[2][3]

  • Piperidine (catalytic)[3]

  • Ethanol (EtOH)[3]

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute EtOH (5 mL).

  • Add Piperidine (2–3 drops).

  • Heat to reflux (78°C) for 2–4 hours.

    • Observation: Product often precipitates out of solution upon cooling.[2]

  • Cool to RT and then to 4°C in an ice bath.

  • Filter the solid precipitate and wash with cold EtOH.[2] Recrystallize from EtOH/DMF if necessary.

Part 4: Logical Workflows & Pathways

Visualization: Chemical Space Diversification

The following diagram illustrates how 3-(Oxazol-2-yl)benzaldehyde serves as a central hub for accessing three distinct chemical classes.

GStart3-(Oxazol-2-yl)benzaldehydeOxidationOxidation(NaClO2/H2O2)Start->OxidationPath AReductionReductive Amination(R-NH2, STAB)Start->ReductionPath BCondensationKnoevenagel(Active Methylene)Start->CondensationPath CAcid3-(Oxazol-2-yl)benzoic acid(Amide Coupling Precursor)Oxidation->AcidAmineSecondary Amines(Kinase Inhibitor Library)Reduction->AmineStyrylStyryl-Oxazoles(Fluorescent Probes)Condensation->Styryl

Caption: Divergent synthesis pathways from the parent aldehyde scaffold.

Visualization: Mechanism of Action (Kinase Binding)

Hypothetical binding mode of a derivative within a kinase pocket.[3]

KinaseBindingDrugOxazole DerivativeHingeHinge Region(Met-Gatekeeper)Drug->HingeH-Bond (Oxazole N)HydrophobicHydrophobicBack PocketDrug->HydrophobicVan der Waals(Meta-Substituent)PocketATP Binding PocketPocket->DrugEncapsulates

Caption: Pharmacophore mapping of oxazole derivatives in kinase active sites.

Part 5: Troubleshooting & Optimization (Expert Insights)

  • Aldehyde Oxidation:

    • Issue: The aldehyde peak disappears, but no amine product is formed.[2][3]

    • Cause: The starting material may have oxidized to the benzoic acid derivative during storage.[2]

    • Fix: Check the proton NMR for a carboxylic acid peak (broad singlet >11 ppm).[3] Repurify the aldehyde via a short silica plug (Hex/EtOAc) before use.[3]

  • Imine Hydrolysis:

    • Issue: Low yield in reductive amination.[2]

    • Cause: Water in the solvent hydrolyzing the imine intermediate before reduction.[2]

    • Fix: Use anhydrous DCE and add activated 4Å molecular sieves to the reaction vial during the imine formation step.

  • Regioselectivity in Functionalization:

    • Insight: The oxazole ring is electron-withdrawing.[1][2] If performing Electrophilic Aromatic Substitution (EAS) on the benzene ring, the incoming electrophile will likely be directed meta to the oxazole and meta to the aldehyde (the 5-position), though the ring is generally deactivated.[3]

References

  • Oxazole Scaffold in Cancer Research

    • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents.[2][4][5]

    • Source: Bentham Science.[2]

    • URL:[Link][3]

  • Aldehyde Reactivity & Thiosemicarbazones

    • Title: Some Biological Applications and Mechanistic Insights of Benzaldehyde-Substituted Thiosemicarbazones.
    • Source: ResearchGate.[2]

    • URL:[Link]

  • General Synthetic Methods for Oxazoles

    • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
    • Source: Taylor & Francis Online.[2]

    • URL:[Link][3]

  • Compound Data & Safety

    • Title: 3-(1,3-Oxazol-2-yl)benzaldehyde Compound Summary.
    • Source: PubChem.[2][6]

    • URL:[Link][3]

Application Note: Metal-Catalyzed Cross-Coupling of 3-(Oxazol-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(oxazol-2-yl)benzaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, antimicrobial agents, and fluorescent probes. Its dual functionality—comprising a reactive aldehyde "warhead" and a coordinating oxazole heterocycle—offers a versatile platform for divergent synthesis but presents unique challenges in metal-catalyzed cross-coupling. This Application Note provides a comprehensive technical guide for the functionalization of this scaffold, focusing on Suzuki-Miyaura coupling , Sonogashira alkynylation , and Direct C-H Arylation . We delineate protocols optimized to overcome catalyst poisoning by the oxazole nitrogen and chemical instability of the aldehyde group.

Strategic Analysis of the Scaffold

Before initiating experimentation, researchers must account for the electronic and steric properties of the 3-(oxazol-2-yl)benzaldehyde core.

The "Trojan Horse" Challenge: Catalyst Deactivation

The oxazole nitrogen (N3) is a competent


-donor. In palladium-catalyzed cycles, it can displace labile ligands (e.g., phosphines), forming stable, catalytically inactive Pd(II)-bis(oxazole) complexes.
  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) that sterically preclude N-coordination and increase the oxidative addition rate.

Aldehyde Sensitivity

The formyl group (-CHO) at the meta position is susceptible to:

  • Cannizzaro Disproportionation: Triggered by strong hydroxide bases (NaOH, KOH).

  • Aerobic Oxidation: Converting the aldehyde to carboxylic acid during prolonged heating.

  • Solution: Utilize mild carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) and strictly inert atmospheres (Ar/N₂).

Application Module A: Functionalization of the Phenyl Ring

Target: Coupling at the Halogenated Benzene Core (e.g., 4-bromo-3-(oxazol-2-yl)benzaldehyde).

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling aryl boronic acids to the halogenated scaffold while preserving the aldehyde and avoiding oxazole interference.

Reaction Scheme:



Reagents & Materials:

  • Substrate: 5-bromo-3-(oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)

  • Base: K₃PO₄ (2.0 equiv, tribasic, anhydrous)

  • Solvent: Toluene:Water (10:1 v/v)

Step-by-Step Procedure:

  • Charge: In a glovebox or under active Ar flow, add the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a resealable reaction vial.

  • Solvate: Add degassed Toluene and Water. Note: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.

  • Seal & Heat: Cap the vial with a Teflon-lined septum. Heat to 80–100 °C for 12–18 hours.

  • Monitor: Check conversion via TLC or LC-MS. Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Caution: The aldehyde product may streak on silica; add 1% Et₃N to the eluent if necessary.

Mechanistic Insight: SPhos is critical here. Its bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the oxazole nitrogen while facilitating the reductive elimination step.

Application Module B: Direct C-H Functionalization

Target: Late-Stage Modification of the Oxazole C5 Position.

Direct C-H arylation avoids the need for pre-halogenated oxazoles, allowing for atom-economical diversification of the core scaffold.

Protocol 2: C5-H Arylation of the Oxazole Ring

This reaction exploits the acidity of the C5-H bond (pKa ~20) for concerted metallation-deprotonation (CMD).

Reaction Scheme:



Reagents & Materials:

  • Substrate: 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or P(t-Bu)₃HBF₄ (for challenging substrates)

  • Base/Additive: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dry the solvent thoroughly. Water inhibits the CMD mechanism.

  • Activation: Mix Pd(OAc)₂ and Ligand in the solvent for 10 mins to form the active species.

  • Addition: Add the oxazole substrate, aryl iodide, and base.

  • Reaction: Heat to 110–130 °C for 16 hours. Note: Higher temperatures are required for C-H activation compared to Suzuki coupling.

  • Filtration: The reaction will generate metallic silver/salts. Filter hot through a Celite pad.

  • Isolation: Dilute filtrate with water, extract with EtOAc (3x), and purify via column chromatography.

Data Summary & Visualization

Comparative Analysis of Conditions
ParameterSuzuki-Miyaura (Module A)C-H Arylation (Module B)
Target Site Halogenated Phenyl RingOxazole C5-H
Primary Challenge Catalyst Poisoning (N-coord)C-H Bond Cleavage Energy
Preferred Ligand SPhos, XPhos (Bulky)PPh₃, PCy₃ (Simple/Basic)
Base Choice K₃PO₄ (Mild, Soluble)Ag₂CO₃ or Cs₂CO₃ (CMD Active)
Temp. Range 80–100 °C110–140 °C
Aldehyde Stability High (with weak base)Moderate (Risk of oxidation)
Decision Logic & Workflow

G Start Substrate: 3-(Oxazol-2-yl)benzaldehyde Check Does the scaffold have a Halogen? Start->Check HaloYes Yes (e.g., -Br, -I) Check->HaloYes Functionalize Phenyl Ring HaloNo No (Native Scaffold) Check->HaloNo Functionalize Oxazole Ring Suzuki Protocol 1: Suzuki Coupling (SPhos / K3PO4) HaloYes->Suzuki Sono Protocol 3: Sonogashira (Pd/Cu-free if possible) HaloYes->Sono Prod1 Biaryl Derivative Suzuki->Prod1 Sono->Prod1 CHAct Protocol 2: C-H Arylation (Pd(OAc)2 / Ag2CO3) HaloNo->CHAct Prod2 C5-Arylated Oxazole CHAct->Prod2

Figure 1: Decision tree for selecting the appropriate cross-coupling strategy based on substrate functionalization.

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Recovery

    • Cause: Catalyst deactivation by the oxazole nitrogen.

    • Fix: Increase catalyst loading to 10 mol%. Switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr precatalysts.

  • Issue: Aldehyde Degradation

    • Cause: Trace peroxides in ether solvents or high pH.

    • Fix: Use freshly distilled Toluene or DMF. Switch base to Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF).

  • Issue: Regioselectivity (C-H Activation)

    • Cause: Competition between C5 and C2 (if C2 is open, though here it is blocked by the phenyl ring).

    • Fix: In this specific scaffold, C2 is substituted.[1] Regioselectivity is generally exclusively C5.

References

  • Verrier, C., et al. (2008).[2] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry. Link

  • Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

  • Schnürch, M., et al. (2011). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews. Link

  • Białecki, J., et al. (2025). "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives." PubMed. Link

  • Sajith, A. M., et al. (2014).[1] "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine."[1] Journal of Heterocyclic Chemistry. Link

Sources

Advanced One-Pot Synthesis Strategies: Utilizing 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (CAS: 176961-43-6) represents a privileged "biaryl-equivalent" scaffold in medicinal chemistry. The meta-positioning of the oxazole ring provides a stable, planar geometric constraint often utilized in kinase inhibitors (e.g., p38 MAPK, VEGFR) to access specific hydrophobic pockets while maintaining water solubility via the nitrogen/oxygen heteroatoms.

This guide details two robust One-Pot Multicomponent Reaction (MCR) strategies utilizing this aldehyde. Unlike traditional linear synthesis, these protocols leverage the high electrophilicity of the aldehyde carbonyl—enhanced by the electron-withdrawing oxazole ring—to construct complex fused heterocycles and dihydropyrimidinones in a single step.

Chemical Profile & Reactivity[1][2][3]

  • Compound: 3-(Oxazol-2-yl)benzaldehyde

  • Molecular Weight: 173.17 g/mol

  • Reactivity Class: Deactivated Aromatic Aldehyde (Moderate Electrophile)

  • Electronic Effect: The oxazol-2-yl group at the meta position acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This accelerates nucleophilic attack in condensation reactions.

Solubility & Handling
SolventSolubilityApplication
DCM/CHCl₃ HighStandard organic synthesis, extraction.
Methanol/Ethanol Moderate/HighPreferred for Green MCRs (Biginelli/GBB).
DMSO/DMF HighHigh-temperature library synthesis.
Water LowRequires surfactant or co-solvent.

Strategy I: The Groebke-Blackburn-Bienaymé (GBB) Protocol

Target Scaffold: 2-(3-(Oxazol-2-yl)phenyl)imidazo[1,2-a]pyridine Application: Synthesis of fused bicyclic kinase inhibitors.

The GBB reaction is a three-component coupling of an aldehyde, a 2-aminoazine, and an isocyanide. Using 3-(Oxazol-2-yl)benzaldehyde allows for the rapid assembly of a "tridentate-like" ligand structure common in ATP-competitive inhibitors.

Mechanism & Workflow

The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and the amine, followed by a [4+1] cycloaddition with the isocyanide.

GBB_Pathway Aldehyde 3-(Oxazol-2-yl) benzaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Amine 2-Aminopyridine Amine->Imine Isocyanide tert-Butyl Isocyanide Cyclization [4+1] Cycloaddition Isocyanide->Cyclization Imine->Cyclization Acid Cat. Sc(OTf)3 or AcOH Acid->Imine Catalysis Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product

Figure 1: Logical flow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Experimental Protocol

Reagents:

  • 3-(Oxazol-2-yl)benzaldehyde (1.0 equiv, 173 mg)

  • 2-Aminopyridine (1.0 equiv, 94 mg)

  • tert-Butyl isocyanide (1.1 equiv, 124 µL)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

  • Imine Formation: In a 5 mL microwave vial or round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (2.0 mL).

  • Activation: Add the catalyst (Sc(OTf)₃ or AcOH). Stir at Room Temperature (RT) for 15–30 minutes. Observation: Solution may turn slightly yellow/orange indicating imine formation.

  • Addition: Add tert-butyl isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at 60°C for 12 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 20 minutes.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates upon adding cold diethyl ether. Alternatively, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Validation Point:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the imidazole ring proton (often a singlet around 7.5–8.0 ppm, distinct from the pyridine backbone).

Strategy II: The Biginelli Cyclocondensation

Target Scaffold: 4-(3-(Oxazol-2-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one Application: Synthesis of calcium channel blockers and mitotic kinesin inhibitors (e.g., Monastrol analogues).

This acid-catalyzed condensation creates a chiral center and a heterocyclic core in one step. The presence of the oxazole ring adds a critical hydrogen-bond acceptor site often required for binding affinity in the S1 pocket of target proteins.

Reaction Scheme & Logic

Biginelli_Workflow cluster_inputs Reagents Aldehyde 3-(Oxazol-2-yl) benzaldehyde Intermediate Acyl-N-Alkyl Intermediate Aldehyde->Intermediate Urea Urea / Thiourea Urea->Intermediate KetoEster Ethyl Acetoacetate KetoEster->Intermediate Cyclization Cyclodehydration (Acid Catalyzed) Intermediate->Cyclization FinalProduct Dihydropyrimidinone (DHPM) Cyclization->FinalProduct

Figure 2: Three-component assembly of the Biginelli Dihydropyrimidinone scaffold.

Experimental Protocol

Reagents:

  • 3-(Oxazol-2-yl)benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • Catalyst: TMSCl (Trimethylsilyl chloride) (0.5 equiv) or p-TsOH (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Charge a reaction vessel with the aldehyde (173 mg), urea (72 mg), and ethyl acetoacetate (130 mg) in MeCN (3 mL).

  • Catalyst Addition: Add TMSCl (dropwise) or p-TsOH.

    • Note: TMSCl acts as both a dehydrating agent and a Lewis acid, often improving yields for electron-deficient aldehydes like this one.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Precipitation: Cool the reaction mixture to RT and then to 0°C (ice bath).

  • Filtration: The DHPM product typically precipitates as a solid. Filter the solid and wash with cold EtOH/Water (1:1).

  • Recrystallization: Recrystallize from hot Ethanol to obtain analytical purity.

Validation Point:

  • 1H NMR: The key diagnostic is the benzylic methine proton of the DHPM ring, which typically appears as a doublet or broad singlet around 5.2–5.5 ppm.

Analytical Reference Data

To ensure protocol integrity, compare your isolated product data against these expected values.

Feature3-(Oxazol-2-yl)benzaldehyde (Starting Material)GBB Product (Imidazo-pyridine derivative)Biginelli Product (DHPM derivative)
Aldehyde Proton Singlet, ~10.1 ppmAbsent Absent
Oxazole CH Singlet, ~8.2 ppmSinglet, ~8.2 ppm (Shifted slightly)Singlet, ~8.2 ppm
Key New Signal N/AImidazo C3-H: Singlet, 7.5-8.0 ppmDHPM C4-H: Doublet, 5.2-5.5 ppm
IR (Carbonyl) ~1695 cm⁻¹ (Strong)Absent (or Amide if substituted)~1700-1720 cm⁻¹ (Ester C=O)

References

  • Groebke-Blackburn-Bienaymé Reaction Scope

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

    • Note: Foundational text for the GBB protocol described in Str
  • Biginelli Reaction with Functionalized Aldehydes

    • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. Accounts of Chemical Research, 33(12), 879-888. Link

    • Note: Authoritative review covering the mechanism and catalyst choices (TMSCl/p-TsOH) for Protocol II.
  • Oxazole-Benzaldehyde Synthesis & Reactivity

    • Kashinath, D., et al. (2022).[1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Chemistry. Link

    • Note: Provides context on the bioactivity and handling of related pyridine/oxazole-benzaldehyde pharmacophores.
  • Green Chemistry Approaches to Imidazo[1,2-a]pyridines

    • Guchhait, S. K., et al. (2018). Substrate scope for 3CC of 2-aminopyridine with various aldehydes. ResearchGate.[2] Link

    • Note: Validates the 3-component coupling reactivity of 2-aminopyridines with substituted benzaldehydes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning the synthesis of 3-(Oxazol-2-yl)benzaldehyde. This valuable building block presents unique challenges due to the interplay of the electron-deficient oxazole ring and the reactive aldehyde functionality.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting & FAQ Guide

Q1: What are the primary synthetic strategies for preparing 3-(Oxazol-2-yl)benzaldehyde, and what are their relative merits?

The synthesis of this molecule can be approached from two fundamentally different directions:

  • Strategy A: Form the Oxazole Ring on a Pre-functionalized Benzene Core. In this approach, a derivative of 3-formylbenzene (or a protected version) is used as the starting material for an oxazole-forming cyclization reaction.

  • Strategy B: Attach the Benzaldehyde Moiety to a Pre-formed Oxazole Ring. This strategy relies on modern cross-coupling reactions to forge the C-C bond between the oxazole and the phenyl ring.

The choice between these strategies depends on starting material availability, scalability, and tolerance to specific reaction conditions. The following diagram outlines the decision-making logic.

Synthetic_Strategy_Decision start Goal: Synthesize 3-(Oxazol-2-yl)benzaldehyde strategy_A Strategy A: Build Oxazole on Phenyl Core start->strategy_A strategy_B Strategy B: Couple Oxazole to Phenyl Core start->strategy_B method_A1 Condensation Route (e.g., 3-formylbenzamide + α-haloketone) strategy_A->method_A1 method_B1 Cross-Coupling Route (e.g., Negishi or Suzuki) strategy_B->method_B1 pro_A Pros: • Convergent • Avoids sensitive  organometallics method_A1->pro_A Advantages con_A Cons: • Harsh cyclization conditions  may degrade aldehyde • May require protecting groups method_A1->con_A Disadvantages pro_B Pros: • Milder conditions • High functional group tolerance • Modular (easy to make analogs) method_B1->pro_B Advantages con_B Cons: • Requires organometallic reagents • Catalyst cost/optimization • Potential for homocoupling method_B1->con_B Disadvantages

Caption: Decision logic for selecting a primary synthetic route.

Cross-coupling (Strategy B) is often preferred in medicinal chemistry for its modularity and generally milder conditions, making it the focus of our subsequent troubleshooting.[1][2]

Q2: My Negishi coupling between 2-halo-oxazole and a 3-formylphenylzinc reagent is giving a low yield (<30%). What are the most critical parameters to investigate?

Low yield in a Negishi coupling is a common but solvable problem. It typically points to one of three areas: inactive catalyst, poor transmetalation, or degradation of reagents/products. A systematic, multi-variable optimization is key.[1]

The workflow below illustrates a logical troubleshooting sequence.

Negishi_Troubleshooting start Low Yield in Negishi Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity • Is the organozinc reagent freshly prepared/titrated? • Is the solvent truly anhydrous? • Are starting materials pure? check_reagents->reagent_purity Action Items check_conditions 2. Assess Reaction Conditions inert_atmosphere • Was the reaction set up under strict  inert atmosphere (Ar or N2)? • Degas all solvents thoroughly. check_conditions->inert_atmosphere Action Items check_catalyst 3. Evaluate Catalyst System catalyst_choice • Screen different Pd sources (e.g., Pd2(dba)3 vs Pd(PPh3)4). • Screen different phosphine ligands (e.g., SPhos, XPhos). check_catalyst->catalyst_choice Action Items reagent_purity->check_conditions If problem persists inert_atmosphere->check_catalyst If problem persists outcome_good Yield Improved catalyst_choice->outcome_good outcome_bad Yield Still Low catalyst_choice->outcome_bad

Sources

Identifying side products in 3-(Oxazol-2-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-ALD-302 | Topic: Impurity Profiling & Reaction Troubleshooting

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary: The Bifunctional Challenge

You are working with 3-(Oxazol-2-yl)benzaldehyde , a bifunctional scaffold containing a moderately reactive electrophile (aldehyde) and a Lewis-basic heterocycle (oxazole).[1]

The primary technical challenge with this molecule is Orthogonal Reactivity .[2] Conditions that stabilize the aldehyde (acidic) can degrade the oxazole. Conditions that favor oxazole functionalization (lithiation) are incompatible with the aldehyde.[2] Furthermore, the electron-withdrawing nature of the oxazole ring at the meta position activates the aldehyde toward both nucleophilic attack and autoxidation.

This guide identifies the three most common side products and provides validated protocols for their removal.

Diagnostic Hub: Identify Your Impurity

Use this decision matrix to identify the side product based on physical observation and basic analytics (TLC/NMR).

DiagnosticTree Start Observation: Purity Issue State Physical State Change? Start->State Solid Liquid turned to White Solid State->Solid Yes Liquid Oily/Sticky Residue State->Liquid No AcidCheck Check IR/NMR (New peak ~1680-1690 cm⁻¹) Solid->AcidCheck BaseCheck Reaction pH > 10? Liquid->BaseCheck ResultA Side Product A: Carboxylic Acid (Autoxidation) AcidCheck->ResultA Confirmed ResultB Side Product B: Benzyl Alcohol (Cannizzaro) BaseCheck->ResultB Strong Base Used ResultC Side Product C: Ring-Opened Amide (Hydrolysis) BaseCheck->ResultC Strong Acid Used

Figure 1: Rapid diagnostic tree for identifying common degradation products of 3-(oxazol-2-yl)benzaldehyde.

Detailed Impurity Profiles & Troubleshooting

Side Product A: 3-(Oxazol-2-yl)benzoic acid

Cause: Radical Autoxidation (Aerobic Oxidation).[1] Context: The meta-oxazole ring is electron-withdrawing.[1][2] This decreases the electron density on the carbonyl carbon, but paradoxically, the benzylic C-H bond remains susceptible to radical abstraction by molecular oxygen, especially under light exposure.[2]

Mechanism:

  • Initiation: Trace metals or light generate a radical at the formyl hydrogen.[2]

  • Propagation: Reaction with

    
     forms a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[2]
    
  • Termination: Formation of the carboxylic acid (white solid).[2]

Data Signature:

  • 1H NMR: Disappearance of CHO singlet (~10.1 ppm); appearance of broad COOH (11-13 ppm).[1][2]

  • IR: Shift of C=O stretch from ~1700 cm⁻¹ (aldehyde) to ~1680 cm⁻¹ (acid dimer).[2]

Corrective Protocol: Acid-Base Wash Do not distill.[1][2] The high boiling point promotes further degradation.

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • Wash with saturated aqueous NaHCO₃ (3x).[2] The acid moves to the aqueous layer as the carboxylate salt.

  • Dry the organic layer (containing the aldehyde) over MgSO₄.[2]

  • Storage: Store under Argon/Nitrogen at -20°C.

Side Product B: 3-(Oxazol-2-yl)benzyl alcohol

Cause: Cannizzaro Reaction (Base-Induced Disproportionation).[1] Context: When using strong bases (e.g., NaOH, KOH) for condensation reactions (like Aldol or Wittig), the non-enolizable aldehyde undergoes disproportionation.[2] The electron-withdrawing oxazole ring makes the aldehyde more electrophilic, accelerating this side reaction.[2]

Mechanism Visualization:

Cannizzaro Aldehyde 2x Aldehyde (Substrate) Base OH⁻ Attack Aldehyde->Base Tetrahedral Dianion Intermediate Base->Tetrahedral Nucleophilic Addition Products Alcohol + Acid Salt (1:1 Mixture) Tetrahedral->Products Hydride Transfer

Figure 2: The Cannizzaro disproportionation pathway favored by electron-deficient aldehydes.[1]

Troubleshooting:

  • Switch Base: Use non-nucleophilic bases (e.g., LiHMDS, NaH) or weaker bases (piperidine/acetic acid) for condensations.[2]

  • Order of Addition: Add the aldehyde last to the pre-formed enolate/ylide to minimize exposure to free base.

Side Product C: Ring-Opened Amides

Cause: Acidic Hydrolysis (Oxazole Instability).[1][2] Context: While oxazoles are relatively stable, the C2 position is sensitive. Prolonged exposure to strong aqueous acids (HCl, H₂SO₄) or Lewis acids can hydrolyze the ring, reverting it to an acyclic amide/ketone structure (Bamford-Stevens context).[2]

Data Signature:

  • LC-MS: Mass shift of +18 Da (hydration).

  • 1H NMR: Loss of the characteristic oxazole ring proton (C4/C5) singlets.[2]

Corrective Protocol:

  • Avoid aqueous acidic workups.[2]

  • Quench Lewis Acid reactions (e.g., Friedel-Crafts) with buffered solutions (Phosphate buffer pH 7) rather than straight HCl.[1][2]

Advanced FAQ: Reaction Engineering

Q: My Suzuki coupling with this aldehyde failed. I see starting material and black precipitate. A: Catalyst Poisoning. The Nitrogen atom in the oxazole ring (position 3) is a competent ligand for Palladium (Pd).[2] It competes with your phosphine ligands, forming a stable, non-reactive Pd-complex (Pd black precipitate often follows).[1][2]

  • Fix: Increase catalyst loading (to 5-10 mol%).

  • Fix: Use bidentate ligands (e.g., dppf, Xantphos) which bind Pd more tightly than the oxazole nitrogen.[2]

Q: Can I use n-BuLi to lithiate the oxazole ring? A: No. The aldehyde functional group is incompatible with n-BuLi (nucleophilic attack at the carbonyl).[1] You must protect the aldehyde as an acetal (e.g., using ethylene glycol/TsOH) before attempting lithiation of the oxazole ring.

Q: Why is my yield low in Reductive Amination? A: Imine Instability. The electron-withdrawing oxazole destabilizes the intermediate imine, making it prone to hydrolysis before the reducing agent acts.

  • Fix: Perform the reaction in a "one-pot" procedure using Sodium Triacetoxyborohydride (STAB) , which works under mildly acidic conditions (acetic acid) that favor imine formation without hydrolyzing the oxazole.

Summary Data Table

ParameterValue / CharacteristicRelevance
Molecular Weight 173.17 g/mol Calculation basis
pKa (Conj.[1] Acid) ~0.8 (Oxazole N)Weakly basic; protonates in strong acid
IR Diagnostic ~1700 cm⁻¹ (CHO) vs 1680 cm⁻¹ (COOH)Quick purity check
Storage < -20°C, Inert Gas, DarkPrevents autoxidation
Major Risk Aerobic OxidationConverts liquid to solid impurity

References

  • Oxazole Stability & Reactivity

    • The Chemistry of Heterocyclic Compounds, Oxazoles.[2][3][4][5] Turchi, I. J.[2] (Ed.).[2][6] (1986).[2] Wiley-Interscience.[1][2] (Detailed analysis of oxazole ring hydrolysis and electrophilic substitution).

    • Reference Link:[1]

  • Aldehyde Autoxidation Mechanisms

    • Ingold, K. U. (1969).[2] Peroxy radicals.[2][7][8] Accounts of Chemical Research, 2(1), 1–9.[2] (Foundational text on the radical mechanism of aldehyde to acid conversion).

    • Reference Link:

  • Cannizzaro Reaction Kinetics

    • Lachman, A. (1923).[2] The Cannizzaro Reaction. Journal of the American Chemical Society, 45(10), 2356–2363.[2] (Establishes the base-dependency and hydride transfer mechanism).

    • Reference Link:

  • Palladium Catalyst Poisoning by Azoles

    • Glorius, F., et al. (2010).[2] Heterocycles as coordinating groups in transition metal catalysis. Chemical Reviews. (Discusses N-coordination of oxazoles/thiazoles to Pd centers).

    • Reference Link:[1]

Sources

Optimization of reaction conditions for synthesizing 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 3-(Oxazol-2-yl)benzaldehyde

Executive Summary

The synthesis of 3-(Oxazol-2-yl)benzaldehyde presents a unique challenge in medicinal chemistry. It combines the sensitivity of an aldehyde (prone to oxidation and condensation) with the regiochemical strictness required to link the oxazole C2-position to the phenyl ring.

While classical cyclization methods (e.g., Robinson-Gabriel) often require protecting the aldehyde, modern transition-metal catalysis allows for more direct, atom-economical routes. This guide focuses on two primary methodologies: Direct C-H Arylation (the modern, preferred route) and Suzuki-Miyaura Cross-Coupling (the traditional alternative), providing specific troubleshooting for yield optimization and impurity management.

Module 1: Direct C-H Arylation (Preferred Route)

Context: This method utilizes the inherent acidity of the oxazole C2-proton (


) to couple directly with 3-bromobenzaldehyde. It avoids the synthesis of unstable 2-halooxazoles or 2-metallated oxazoles.
Core Protocol
  • Reagents: Oxazole (1.5 equiv), 3-Bromobenzaldehyde (1.0 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%) + Ligand (NiXantphos or PPh
    
    
    
    ).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or LiO
    
    
    Bu.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 100–110 °C, Argon atmosphere, 12–24 h.

Troubleshooting & FAQs

Q1: I am observing low conversion (<30%) despite using fresh catalyst. What is the likely cause? A: The issue is likely ligand mismatch or base solubility .

  • Causality: The C-H activation step requires a specific bite angle to facilitate the concerted metalation-deprotonation (CMD) pathway. Monodentate phosphines like PPh

    
     are often insufficient for sterically demanding or electron-poor substrates.
    
  • Solution: Switch to NiXantphos or P(

    
    -Bu)
    
    
    
    . NiXantphos has a wide bite angle that stabilizes the reductive elimination step, crucial for preventing catalyst death. Additionally, ensure Cs
    
    
    CO
    
    
    is finely ground and dry; particle size significantly impacts heterogeneity in non-polar solvents like toluene.

Q2: My product contains a significant amount of C5-arylated isomer (3-(oxazol-5-yl)benzaldehyde). How do I control regioselectivity? A: This is a thermodynamic vs. kinetic control issue governed by solvent polarity and acidity .

  • Mechanism: The C2 proton is the most acidic, but C5 arylation can compete in polar aprotic solvents (like DMF/DMA) which stabilize the C5-palladated intermediate.

  • Optimization:

    • Solvent: Switch to non-polar solvents like Toluene or Xylene . This heavily favors C2-arylation (ratios >100:1).

    • Base: Use milder bases. Strong bases (like

      
      -BuOK) can lead to ring-opening or non-selective deprotonation. Cs
      
      
      
      CO
      
      
      is the gold standard here.
    • Reference: Strotman et al. demonstrated that non-polar solvents favor C2-arylation while polar solvents shift preference to C5.[1][2]

Q3: The aldehyde handle is oxidizing to carboxylic acid during the reaction. How do I prevent this? A: Trace oxygen is the culprit.

  • Protocol: Sparge the solvent with Argon for at least 15 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles.

  • Additive: If oxidation persists, add 10 mol% of a radical scavenger like BHT (butylated hydroxytoluene), though this may slightly retard the Pd-cycle. Alternatively, use the dimethyl acetal protected 3-bromobenzaldehyde and deprotect (HCl/THF) post-coupling.

Module 2: Suzuki-Miyaura Cross-Coupling

Context: Useful when C-H activation fails or scale-up safety prohibits high-temperature hydrocarbon solvents. Involves coupling 3-formylphenylboronic acid with 2-halooxazole.

Core Protocol
  • Reagents: 3-Formylphenylboronic acid (1.1 equiv) + 2-Chlorooxazole or 2-Bromooxazole.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%).
    
  • Base: K

    
    CO
    
    
    
    (2M aq).
  • Solvent: DME/Water or THF/Water (3:1).

Troubleshooting & FAQs

Q1: Why is the reaction stalling with 2-bromooxazole? A: Protodeboronation of the boronic acid or decomposition of the 2-halooxazole.

  • Instability: 2-Halooxazoles are thermally unstable and prone to hydrolysis. 2-Bromooxazole can decompose before transmetalation occurs.

  • Solution:

    • Reverse the Coupling: If possible, use oxazol-2-ylboronic acid pinacol ester (more stable) + 3-bromobenzaldehyde. However, 2-metallated oxazoles are also notoriously unstable.

    • Catalyst Switch: Use a highly active precatalyst like XPhos Pd G2 that works at room temperature or mild heat (40 °C), minimizing thermal decomposition of the oxazole reactant.

Q2: I see "homocoupling" of the boronic acid (biaryl formation). A: This indicates oxidative homocoupling due to oxygen ingress.

  • Fix: Rigorous degassing is required. Switch to Pd(PPh

    
    )
    
    
    
    if using strictly anhydrous conditions (Dioxane), as Pd(II) species require reduction to Pd(0) which can sometimes facilitate homocoupling if not managed.

Module 3: Visual Troubleshooting & Logic

The following diagrams illustrate the decision-making process and mechanistic pathways for optimizing this synthesis.

Diagram 1: Synthetic Route Decision Matrix

Caption: Logic flow for selecting the optimal synthetic route based on available precursors and lab constraints.

RouteSelection Start Start: Synthesize 3-(Oxazol-2-yl)benzaldehyde CheckMat Do you have 2-Halooxazole? Start->CheckMat CH_Act Route A: Direct C-H Arylation (Preferred) CheckMat->CH_Act No (Commercial Oxazole) Suzuki Route B: Suzuki Coupling CheckMat->Suzuki Yes (and fresh) Solvent: Toluene (C2 Selectivity) Solvent: Toluene (C2 Selectivity) CH_Act->Solvent: Toluene (C2 Selectivity) Catalyst: Pd(OAc)2 + NiXantphos Catalyst: Pd(OAc)2 + NiXantphos CH_Act->Catalyst: Pd(OAc)2 + NiXantphos Protect Is Aldehyde Sensitive? Suzuki->Protect Use 3-Formylphenylboronic Acid Use 3-Formylphenylboronic Acid Protect->Use 3-Formylphenylboronic Acid No Use Acetal Protected Boronic Acid Use Acetal Protected Boronic Acid Protect->Use Acetal Protected Boronic Acid Yes Product Product Use 3-Formylphenylboronic Acid->Product Solvent: Toluene (C2 Selectivity)->Product

Diagram 2: C-H Activation Optimization Cycle

Caption: Mechanistic checkpoints for the Pd-catalyzed C-H arylation of oxazole at C2.

CH_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 3-Bromobenzaldehyde CMD CMD Step (Regioselectivity C2 vs C5) OxAdd->CMD Oxazole + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) CMD->RedElim Critical: Ligand Bite Angle RedElim->Pd0 Regeneration Note1 Optimization: Use Non-Polar Solvent to favor C2 Note1->CMD

References

  • Strotman, N. A., et al. (2010).[1][2] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1][2] Organic Letters, 12(15), 3578–3581.

    • Relevance: Establishes the solvent/ligand rules for C2 vs C5 regioselectivity.
  • Besselièvre, F., et al. (2009).[3] "Direct Arylation of Oxazoles and Benzoxazoles with Aryl Halides." Synthesis, 2009(20), 3511–3512.

    • Relevance: Provides the foundational protocol for Pd(PPh3)
  • Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazoles: A Review." Chemical Science.

    • Relevance: Comprehensive review of mechanisms and comp
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Relevance: General conditions for Suzuki coupling and troubleshooting protodeboron

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving aromatic aldehydes. The content is tailored for researchers, scientists, and professionals in drug development, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Low Reaction Yield and Conversion

Question: My reaction with an aromatic aldehyde is resulting in a low yield or incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low yields in reactions involving aromatic aldehydes can stem from several factors, often related to the inherent reactivity of the aldehyde, reaction conditions, and the purity of reagents. Here’s a systematic approach to troubleshooting this issue:

1. Purity of the Aromatic Aldehyde:

  • Problem: Aromatic aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid. This impurity can interfere with the desired reaction, especially if the reaction is base-sensitive.

  • Solution: Before use, it's crucial to purify the aromatic aldehyde. Common purification methods include:

    • Distillation: For liquid aldehydes, distillation under reduced pressure can remove less volatile impurities.

    • Recrystallization: Solid aldehydes can be purified by recrystallization from an appropriate solvent.

    • Bisulfite Adduct Formation: A highly effective method involves the formation of a solid bisulfite adduct, which can be isolated by filtration and then reverted to the pure aldehyde by treatment with a base.[1][2][3]

2. Reaction Conditions:

  • Problem: Suboptimal reaction conditions such as temperature, reaction time, and solvent choice can significantly impact the yield.

  • Solution:

    • Temperature Control: Some reactions are highly sensitive to temperature. Ensure the reaction is maintained at the optimal temperature.[4]

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. This helps in determining the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.[4]

    • Solvent Choice: The polarity of the solvent can influence reaction rates.[5][6][7] For less reactive aldehydes, a less polar solvent might be beneficial.[5]

3. Reagent Stoichiometry and Addition:

  • Problem: Incorrect stoichiometry or the method of reagent addition can lead to side reactions.

  • Solution:

    • Accurate Measurement: Precisely measure the amounts of all reagents.[4]

    • Controlled Addition: In many cases, slow, dropwise addition of a reagent can help control the reaction rate and minimize the formation of byproducts.[4]

4. Catalyst Activity:

  • Problem: The catalyst, if used, might be inactive or poisoned.

  • Solution:

    • Fresh Catalyst: Use a fresh or properly activated catalyst.

    • Catalyst Loading: The amount of catalyst can be critical. An optimal catalyst loading should be determined experimentally.[8]

Below is a general workflow for troubleshooting low-yield reactions:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Aromatic Aldehyde Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Conditions Optimize Reaction Conditions (T, t, Solvent) Check_Purity->Optimize_Conditions If pure Check_Stoichiometry Verify Reagent Stoichiometry & Addition Optimize_Conditions->Check_Stoichiometry Check_Catalyst Evaluate Catalyst Activity & Loading Check_Stoichiometry->Check_Catalyst Analyze_Byproducts Identify Side Products (TLC, GC, NMR) Check_Catalyst->Analyze_Byproducts Analyze_Byproducts->Optimize_Conditions Adjust based on byproducts Successful_Reaction Improved Yield Analyze_Byproducts->Successful_Reaction If issues resolved

Caption: A systematic workflow for troubleshooting low-yield reactions.

Side Reactions and Byproduct Formation

Question: I am observing unexpected byproducts in my reaction involving an aromatic aldehyde. What are the common side reactions, and how can I minimize them?

Answer:

Aromatic aldehydes can participate in several side reactions, leading to a mixture of products. Understanding these potential pathways is key to minimizing their occurrence.

1. Cannizzaro Reaction:

  • Mechanism: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[9]

  • When it Occurs: This is a common side reaction when using strong bases with aldehydes like benzaldehyde.

  • Mitigation:

    • Use a milder base or a non-basic catalyst if the reaction chemistry allows.

    • Carefully control the reaction temperature, as higher temperatures can promote the Cannizzaro reaction.

    • If possible, use an aldehyde with an alpha-hydrogen, which will favor other reaction pathways like aldol condensation.

2. Aldol Condensation:

  • Mechanism: If the aromatic aldehyde has an alpha-hydrogen, it can undergo self-condensation in the presence of an acid or base to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[10][11]

  • When it Occurs: This is prevalent when the desired reaction is slower than the self-condensation.

  • Mitigation:

    • In a crossed aldol condensation, use an aromatic aldehyde without alpha-hydrogens as one of the components to reduce the number of possible products.[10][12]

    • Control the stoichiometry and order of addition of reactants.

3. Benzoin Condensation:

  • Mechanism: In the presence of a cyanide catalyst, two molecules of an aromatic aldehyde can condense to form an α-hydroxy ketone, known as a benzoin.[9]

  • When it Occurs: This is a specific side reaction when using cyanide or related catalysts.

  • Mitigation: Avoid using cyanide-based catalysts if this side reaction is a concern.

4. Oxidation to Carboxylic Acid:

  • Mechanism: Aromatic aldehydes are easily oxidized to carboxylic acids, even by atmospheric oxygen.

  • When it Occurs: This can happen during the reaction, workup, or storage.

  • Mitigation:

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly purified aldehydes.

    • During workup, avoid prolonged exposure to air and consider using an antioxidant if compatible with the desired product.

The following diagram illustrates these common side reactions:

Side_Reactions Aromatic_Aldehyde Aromatic Aldehyde Cannizzaro Cannizzaro Reaction (Strong Base, No α-H) Aromatic_Aldehyde->Cannizzaro Aldol Aldol Condensation (Base/Acid, with α-H) Aromatic_Aldehyde->Aldol Benzoin Benzoin Condensation (Cyanide Catalyst) Aromatic_Aldehyde->Benzoin Oxidation Oxidation (Air/Oxidants) Aromatic_Aldehyde->Oxidation Carboxylic_Acid Carboxylic Acid Cannizzaro->Carboxylic_Acid Alcohol Alcohol Cannizzaro->Alcohol alpha_beta_Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol->alpha_beta_Unsaturated_Aldehyde alpha_Hydroxy_Ketone α-Hydroxy Ketone Benzoin->alpha_Hydroxy_Ketone Oxidation->Carboxylic_Acid

Caption: Common side reactions of aromatic aldehydes.

Purification Challenges

Question: I am having difficulty purifying the product of my reaction involving an aromatic aldehyde. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. Here are some recommended techniques:

1. Column Chromatography:

  • This is a versatile technique for separating compounds with different polarities. The choice of solvent system (eluent) is critical and should be optimized using TLC.

2. Recrystallization:

  • If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

3. Bisulfite Extraction:

  • This chemical separation method is particularly useful for removing unreacted aromatic aldehydes from the reaction mixture.[1][2]

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent.

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct and move into the aqueous layer.

    • Separate the layers. The purified product will remain in the organic layer.

    • If you need to recover the aldehyde, the aqueous layer can be treated with a base to regenerate the aldehyde, which can then be extracted with an organic solvent.[2]

4. Derivatization:

  • In some cases, it may be beneficial to convert the product into a crystalline derivative (e.g., a hydrazone) that is easier to purify. The purified derivative can then be converted back to the desired product.[3]

The choice of purification method will depend on the specific properties of your product and the impurities present. A combination of these techniques may be necessary to achieve the desired purity.

Reactivity and Substituent Effects

Question: How do substituents on the aromatic ring affect the reactivity of the aldehyde, and how can I account for this in my experimental design?

Answer:

Substituents on the aromatic ring have a profound impact on the reactivity of the aldehyde group through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halides (-X) decrease the electron density on the aromatic ring and the carbonyl carbon. This makes the carbonyl carbon more electrophilic and generally increases the reactivity of the aldehyde towards nucleophilic attack.[13]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the aromatic ring and the carbonyl carbon. This makes the carbonyl carbon less electrophilic and can decrease the reactivity of the aldehyde.

Experimental Considerations:

  • For Aldehydes with EWGs: Reactions may proceed faster and at lower temperatures. You might need to use milder reaction conditions to avoid side reactions.

  • For Aldehydes with EDGs: Reactions may be slower and require more forcing conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times).

Table: Effect of Substituents on Aromatic Aldehyde Reactivity

Substituent TypeExamplesEffect on Carbonyl CarbonExpected Reactivity
Electron-Withdrawing -NO₂, -CN, -CF₃, -ClMore ElectrophilicIncreased
Electron-Donating -OCH₃, -CH₃, -N(CH₃)₂Less ElectrophilicDecreased
Use of Protecting Groups

Question: When should I consider using a protecting group for an aromatic aldehyde, and what are the common choices?

Answer:

A protecting group is necessary when the aldehyde functionality is incompatible with the reaction conditions required for another part of the molecule.[14] For example, if you need to perform a reaction that involves a strong nucleophile or a reducing agent that would also react with the aldehyde, you should protect the aldehyde group first.[15]

Common Protecting Groups for Aldehydes:

  • Acetals and Ketals: These are the most common protecting groups for aldehydes.[15][16][17] They are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst.[17] Cyclic acetals formed with ethylene glycol are particularly stable.[18]

    • Protection: Aldehyde + Ethylene Glycol (with acid catalyst) → Cyclic Acetal

    • Deprotection: Cyclic Acetal + Aqueous Acid → Aldehyde

  • Thioacetals: Formed by reacting the aldehyde with a thiol or a dithiol. They are more stable to acidic conditions than acetals.

Workflow for Using a Protecting Group:

Protecting_Group_Workflow Start Molecule with Aromatic Aldehyde Protect Protect Aldehyde (e.g., as an acetal) Start->Protect React Perform Desired Reaction on another functional group Protect->React Deprotect Deprotect Aldehyde (e.g., with aqueous acid) React->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A typical workflow involving the use of a protecting group.

References

  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes. [Link]

  • Workup: Aldehydes. Department of Chemistry, University of Rochester. [Link]

  • Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. ResearchGate. [Link]

  • Sensor response to aldehydes and ketones. ResearchGate. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Aldol Condensation. Chemistry LibreTexts. [Link]

  • The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. ResearchGate. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • Colorimetric Recognition of Aldehydes and Ketones. University of Illinois. [Link]

  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. [Link]

  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate. [Link]

  • Aldehyde catalysis – from simple aldehydes to artificial enzymes. Royal Society of Chemistry. [Link]

  • Separation of aromatic aldehydes.
  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications. [Link]

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Nature Communications. [Link]

  • General procedures for the purification of Aldehydes. LookChem. [Link]

  • Olefination of Aldehydes, Part 3: Condensations. YouTube. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Preparation of Aromatic Aldehyde| Rosenmund Reduction| Benzoyl Chloride| Benzaldehyde| Class-12|. YouTube. [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

Sources

Minimizing byproduct formation in 3-(Oxazol-2-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Oxazol-2-yl)benzaldehyde

Executive Summary & Strategic Overview

Synthesizing 3-(oxazol-2-yl)benzaldehyde presents a classic "chemoselectivity paradox." You are attempting to couple or construct a sensitive heterocyclic ring (oxazole) in the presence of a highly reactive electrophile (aldehyde).

The two primary failure modes reported by users are:

  • Decarbonylation: Palladium-catalyzed cross-coupling of free benzaldehydes often leads to the loss of the formyl group (–CHO

    
     –H), yielding 2-phenyloxazole byproducts.
    
  • Oxazole Ring Hydrolysis: Acidic deprotection of aldehyde precursors (acetals) can inadvertently cleave the oxazole ring if pH is not strictly buffered.

This guide prioritizes Convergent Cross-Coupling (via Stille/Suzuki) and Linear Cyclization strategies, providing self-validating protocols to minimize these specific byproducts.

Decision Matrix: Selecting Your Route

Before starting, determine your constraints using this logic flow.

SynthesisStrategy Start Start: Choose Precursor Direct Route A: Direct Coupling (3-Bromobenzaldehyde) Start->Direct Speed Priority Protected Route B: Protected Coupling (Acetal Intermediate) Start->Protected Safety Priority Linear Route C: Linear Cyclization (3-Cyanobenzaldehyde) Start->Linear Scale-up Priority Decarb RISK: Decarbonylation Direct->Decarb Acid RISK: Acid Hydrolysis Protected->Acid Sol_C Solution: Oxidative Cyclization (DDQ/Iodine) Linear->Sol_C Sol_A Solution: CO-Retentive Ligands (e.g., PAd2Bu) Decarb->Sol_A Mitigation Sol_B Solution: Buffered Deprotection (Amberlyst-15 / Acetone) Acid->Sol_B Mitigation

Figure 1: Strategic decision tree for selecting the synthesis route based on available precursors and risk tolerance.

Module A: Metal-Catalyzed Cross-Coupling (Convergent)

The Challenge: Direct coupling of 2-metalated oxazoles with 3-bromobenzaldehyde is efficient but prone to decarbonylation catalyzed by Palladium (Pd). The aldehyde carbonyl coordinates to Pd, facilitating migratory insertion and CO extrusion.

Protocol 1: Stille Coupling with Decarbonylation Suppression

Best for: Small scale, high-value synthesis.

Reagents:

  • 2-(Trimethylstannyl)oxazole (1.1 equiv)

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ / XPhos (for difficult cases)

  • Solvent: 1,4-Dioxane (degassed)

  • Additive: CuI (10 mol%) - Critical for "Copper effect" rate enhancement.

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-dioxane with Argon for 30 mins. Oxygen promotes homocoupling of the stannane.

  • Catalyst Loading: Add Pd(PPh₃)₄ and CuI to the reaction vessel in a glovebox or under positive Argon pressure.

  • Addition: Add 3-bromobenzaldehyde and the stannyl-oxazole.

  • Thermal Cycle: Heat to 90°C . Do not exceed 100°C; decarbonylation rates spike significantly above 110°C.

  • Monitoring: Check LCMS at 4 hours. Look for [M-28] peak (loss of CO).

Troubleshooting Guide: Cross-Coupling
SymptomDiagnosisCorrective Action
Product mass [M-28] observed Decarbonylation. The Pd-catalyst is inserting into the C-H bond of the aldehyde.Switch Ligand: Use bulky, electron-rich ligands like PAd₂Bu (CataCXium A) or XPhos . These sterically hinder the aldehyde coordination to the metal center [1]. Lower temperature to 80°C.
Black precipitate forms early Catalyst Decomposition ("Pd Black"). Stabilize: Add 10 mol% TBAB (Tetrabutylammonium bromide). It stabilizes Pd nanoparticles. Ensure strict O₂ exclusion.
Homocoupling of Oxazole Oxidative Dimerization. Remove O₂: Re-degas solvents. Verify the purity of the stannane reagent (impurities often catalyze this).

Module B: The Protected Aldehyde Route (Acetals)

The Challenge: Using an acetal (e.g., 2-(3-bromophenyl)-1,3-dioxolane) completely avoids decarbonylation. However, the deprotection step is the new failure point. Strong acids hydrolyze the oxazole ring (opening it to an amino-ester).

Protocol 2: Buffered Deprotection of Acetal

Best for: Robustness and scale-up.

Mechanism of Failure: The oxazole nitrogen is weakly basic (pKa ~0.8).[1] Protonation facilitates water attack at C-2 or C-5, leading to ring opening.

Optimized Deprotection Steps:

  • Dissolution: Dissolve the crude coupling product (acetal) in Acetone/Water (10:1).

  • Catalyst: Add Amberlyst-15 (H+ form) resin (50 wt% loading relative to substrate) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

    • Why: These provide a "buffered" proton source compared to free HCl/H₂SO₄.

  • Temperature: Heat to reflux (56°C) .

  • Quench: Filter the resin immediately upon completion (TLC monitoring). Do not let it sit overnight.

  • Neutralization: Treat filtrate with saturated NaHCO₃ before concentrating. Never concentrate an acidic solution of oxazole.

Module C: Linear Cyclization (From 3-Cyanobenzaldehyde)

The Challenge: If metal coupling fails, build the ring. This route uses 3-(diethoxymethyl)benzonitrile (protected aldehyde nitrile) and 2-aminoethanol.

Pathway Visualization:

Cyclization Nitrile 3-Cyanobenzaldehyde (Protected) Oxazoline Intermediate: Oxazoline Nitrile->Oxazoline ZnCl2, Chlorobenzene Reflux Amino 2-Aminoethanol Oxazole Target: 3-(Oxazol-2-yl)benzaldehyde Oxazoline->Oxazole Oxidation (DMP or MnO2)

Figure 2: Linear synthesis via the Witte-Seeliger oxazoline synthesis followed by oxidation.

Critical Control Point: Oxidation of Oxazoline

  • Issue: Converting the oxazoline (saturated) to oxazole (aromatic) often requires harsh oxidants (DDQ, NiO₂) that can over-oxidize the aldehyde if it is deprotected too early.

  • Recommendation: Perform the oxidation on the protected aldehyde species. Use Manganese Dioxide (MnO₂) (activated, 10 equiv) in dichloromethane. It is mild and chemoselective for allylic/benzylic positions and aromatization [2].

Frequently Asked Questions (FAQs)

Q1: Why does my product turn dark/black during the workup of the direct coupling reaction?

  • Answer: This is likely residual Palladium complexing with the oxazole nitrogen. Oxazoles are good ligands.

  • Fix: Perform a "Scavenger Wash." Add N-Acetylcysteine or a thiourea-based scavenger (e.g., SiliaMetS® Thiol) to the organic layer during extraction. This strips the Pd from the heterocycle.

Q2: I see a byproduct with M+16 mass. What is it?

  • Answer: This is the N-oxide or a hydration product. If you used peroxide or peracid oxidants, you likely oxidized the oxazole nitrogen.

  • Fix: Avoid m-CPBA or H₂O₂. Use hypervalent iodine reagents (DMP, IBX) or Swern conditions if oxidizing an alcohol precursor.

Q3: Can I use the Suzuki coupling instead of Stille?

  • Answer: Yes, but 2-oxazolylboronic acids are notoriously unstable (protodeboronation).

  • Alternative: Invert the polarity. Use 3-formylphenylboronic acid (stable) + 2-halooxazole . However, 2-halooxazoles are also thermally unstable. The Stille route (Protocol 1) or the Linear Cyclization (Module C) is significantly more reliable for this specific regiochemistry.

References

  • Decarbonylation Mechanisms: Modak, A., et al. "An efficient dehydroxymethylation reaction by a palladium catalyst."[2] Chemical Communications, 2012.

  • Oxazoline Oxidation: Phillips, A. J., et al. "Manganese Dioxide as a Mild Oxidant for the Conversion of Oxazolines to Oxazoles." Journal of Organic Chemistry, 2000.

  • Oxazole Stability: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 1993.

  • General Oxazole Synthesis Review: Verhe, R., et al. "Synthesis of 2-substituted oxazoles." Arkivoc, 2003.

Sources

Stability issues of 3-(Oxazol-2-yl)benzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 3-(Oxazol-2-yl)benzaldehyde . It addresses the specific chemical instabilities of this bifunctional scaffold, distinguishing between reversible artifacts and irreversible degradation.

Executive Summary

3-(Oxazol-2-yl)benzaldehyde presents a dual-stability challenge. The molecule contains two reactive centers:[1][2]

  • The Aldehyde: Highly susceptible to reversible acetal formation (in acidic alcohols) and irreversible Cannizzaro disproportionation (in strong base).

  • The Oxazole Ring: Generally robust but susceptible to hydrolytic ring-opening under vigorous acidic conditions or nucleophilic attack at C2/C5 under strong basic conditions.

Crucial Warning: 90% of reported "degradation" issues in acidic media are actually acetal formation artifacts caused by using methanol or ethanol as a solvent during analysis (LC-MS/NMR).

Module A: Acidic Conditions (pH < 4)

The "False Positive" Degradation (Acetal Formation)

Symptom: You observe the disappearance of the aldehyde peak in LC-MS or NMR, replaced by a new species.

  • LC-MS: Appearance of [M+14] (hemiacetal) or [M+28/32] (acetal) mass shifts if Methanol is used.

  • NMR: Loss of the aldehyde proton (~10 ppm) and appearance of a methine singlet (~5.5 ppm).

Technical Insight: Aldehydes react rapidly with alcohols (MeOH, EtOH) in the presence of trace acid to form hemiacetals and acetals. This is reversible . If you dissolve your sample in Methanol-d4 or use Methanol in your LC mobile phase with Formic Acid, you are actively synthesizing the acetal in situ.

The "True" Degradation (Oxazole Hydrolysis)

Symptom: Permanent loss of the aromatic oxazole signal; appearance of acyclic amide/ester fragments. Conditions: Strong mineral acids (HCl, H₂SO₄) at elevated temperatures (>60°C). Mechanism: Protonation of the oxazole nitrogen (N3) activates the C2/C5 positions for water attack, leading to ring cleavage (Bamford-Stevens/Cornforth type fragmentation).

Troubleshooting FAQ (Acidic)
QuestionAnswer
My LC-MS shows a mass of M+32. Is it ruined? Likely not. If you are using Methanol/Formic acid, you formed the dimethyl acetal. Fix: Re-run in Acetonitrile/Water.
Can I use HCl for workup? Yes, but keep it cold (0°C) and dilute (<1M). The oxazole is a weak base (pKa ~0.[3]8) and will protonate, but the ring remains stable unless heated.
I see a new polar spot on TLC after acid treatment. If it reverts to the starting material upon aqueous workup, it was likely the hydrate or hemiacetal. If it persists, you may have hydrolyzed the ring.

Module B: Basic Conditions (pH > 9)

The Primary Risk: Cannizzaro Reaction

Symptom: The aldehyde peak splits into two new peaks: one more polar (Carboxylic Acid) and one less polar (Alcohol).[4][5] Mechanism: Since 3-(Oxazol-2-yl)benzaldehyde lacks alpha-protons, it cannot undergo enolization. In the presence of strong bases (NaOH, KOH), it undergoes Cannizzaro Disproportionation , where one molecule is oxidized and another reduced.[6]

The Secondary Risk: Oxazole Ring Cleavage

Symptom: Complex mixture formation; loss of heterocycle characteristic UV absorption. Mechanism: Strong nucleophiles (OH⁻, alkoxides) can attack the oxazole ring at C2 (if not sterically hindered enough) or C5, leading to ring opening to form isocyanides or acyclic amides.

Troubleshooting FAQ (Basic)
QuestionAnswer
Can I use NaOH for extraction? Avoid. Strong hydroxide bases trigger the Cannizzaro reaction rapidly. Use weaker inorganic bases like NaHCO₃ or K₂CO₃ .
I need a base for a coupling reaction. Use non-nucleophilic organic bases (DIPEA, TEA) or mild carbonates (Cs₂CO₃). Avoid alkoxides (NaOMe, KOtBu) unless the aldehyde is protected.
Is the oxazole stable to LiAlH₄? Generally, yes, but the aldehyde will reduce immediately to the alcohol.

Visualizing the Degradation Pathways

The following diagram maps the fate of 3-(Oxazol-2-yl)benzaldehyde under different conditions.

StabilityPathways Start 3-(Oxazol-2-yl)benzaldehyde (Starting Material) AcidCond Acidic Conditions (H+) Start->AcidCond BaseCond Basic Conditions (OH- / RO-) Start->BaseCond SolventCheck Is Solvent Alcohol? AcidCond->SolventCheck Acetal Acetal/Hemiacetal (Reversible Artifact) SolventCheck->Acetal Yes (MeOH/EtOH) StrongAcid Strong Acid + Heat (>60°C) SolventCheck->StrongAcid No (Inert Solvent) Hydrolysis Ring Hydrolysis (Irreversible Degradation) StrongAcid->Hydrolysis Prolonged Heat Cannizzaro Cannizzaro Reaction (Disproportionation) BaseCond->Cannizzaro Strong Base (NaOH/KOH) RingOpen Nucleophilic Ring Opening (Strong Nucleophiles) BaseCond->RingOpen Strong Nucleophile SafeBase Mild Base (Carbonates/Amines) BaseCond->SafeBase Weak Base Stable Stable Species SafeBase->Stable

Figure 1: Decision tree for identifying degradation products based on solvent and pH conditions.

Experimental Protocols

Protocol A: Validating Stability (The "Solvent Switch" Test)

Use this if you suspect your compound is degrading during LC-MS analysis.

  • Preparation: Prepare two 1 mM samples of 3-(Oxazol-2-yl)benzaldehyde.

    • Sample A: Dissolve in Methanol (MeOH).

    • Sample B: Dissolve in Acetonitrile (MeCN).

  • Incubation: Add 0.1% Formic Acid to both. Let stand for 30 minutes at RT.

  • Analysis: Inject both on LC-MS using an Acetonitrile/Water gradient (Do not use Methanol mobile phase).

  • Interpretation:

    • If Sample A shows multiple peaks (acetals) and Sample B is pure, your compound is stable; the "degradation" is a solvent artifact [1].

    • If both samples show degradation, the oxazole ring is likely hydrolyzing (rare at RT).

Protocol B: Safe Workup for Basic Reactions

Use this to isolate the product without triggering the Cannizzaro reaction.

  • Quench: Do not quench directly with strong acid if the reaction mixture is hot. Cool to 0°C.

  • Buffer: Pour the reaction mixture into a saturated solution of Ammonium Chloride (NH₄Cl) . This buffers the pH to ~5-6, which is safe for both the aldehyde and the oxazole.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Drying: Use MgSO₄ (neutral), not K₂CO₃ (basic) or silica (acidic) for prolonged periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 6: Acetal formation mechanism and reversibility).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Oxazole ring stability and hydrolysis pathways).

  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94. (Mechanism of aldehyde disproportionation in base).

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses oxazole stability during synthesis).

Sources

Catalyst selection for optimizing 3-(Oxazol-2-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support | Topic: Catalyst Selection & Reaction Engineering

Welcome to the Technical Support Center

You are currently viewing the Advanced Optimization Guide for 3-(oxazol-2-yl)benzaldehyde . This scaffold presents a classic "Janus" challenge in medicinal chemistry: it possesses a highly reactive electrophilic handle (aldehyde) and a Lewis-basic heterocyclic core (oxazole) capable of catalyst poisoning.

This guide is designed to troubleshoot low yields, catalyst deactivation, and regioselectivity issues. It is structured not as a textbook, but as a diagnostic tool for active experimentation.

Module 1: Troubleshooting Cross-Coupling Failures (Suzuki/Stille)

Symptom: Reaction stalls at <20% conversion; black palladium precipitate forms immediately; starting material is recovered unchanged. Root Cause: Nitrogen-Directed Catalyst Poisoning. The nitrogen atom at the 3-position of the oxazole ring is a competent ligand. In standard catalytic cycles, it displaces labile phosphines, forming a stable, inactive Pd-N complex (a thermodynamic sink) rather than participating in the oxidative addition cycle.

Diagnostic Protocol: Ligand Selection Matrix

Do not use standard Pd(PPh3)4 or Pd(dppf)Cl2 for this substrate without modification. The oxazole nitrogen will outcompete triphenylphosphine.

Recommended Catalyst Systems:

Catalyst SystemLigand ClassMechanism of ActionRecommended For
Pd(OAc)₂ + XPhos Biaryl Phosphine (Buchwald)Steric bulk prevents N-coordination; promotes reductive elimination.Standard Suzuki Couplings (Aryl boronic acids)
Pd-PEPPSI-iPr NHC (N-Heterocyclic Carbene)Strong sigma-donation stabilizes Pd(0); bulky "wingtips" block oxazole binding.Difficult Substrates (Sterically hindered partners)
Pd₂dba₃ + P(t-Bu)₃ Electron-Rich Alkyl PhosphineHigh electron density facilitates oxidative addition; bulk prevents poisoning.Stille Couplings or Chlorides
Step-by-Step Recovery Protocol (The "Kickstart" Method)

If your reaction is stalled:

  • Solvent Switch: Move from DMF to 1,4-Dioxane or Toluene/Water (10:1) . Polar aprotic solvents like DMF can stabilize the poisoned Pd-N species.

  • Temperature Ramp: Oxazole de-coordination is endothermic. Increase temperature to 100-110°C .

  • Pre-Heating: Mix Catalyst + Ligand + Aryl Halide in solvent and heat before adding the oxazole substrate. This forces oxidative addition to occur first, changing the metal's geometry to a state less prone to N-binding.

Module 2: Direct C-H Functionalization (The "Shortcut" Route)

Symptom: You want to functionalize the oxazole C-5 position, but you are getting mixtures or decomposition. Technical Insight: The C-5 proton of the oxazole ring is the most acidic (pKa ~20) and susceptible to Concerted Metalation-Deprotonation (CMD).

The CMD Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The base is not just a proton scavenger; it is a ligand.

CMD_Mechanism Start Pd(OAc)2 Pre-catalyst Active Pd(Piv)2 Active Species Start->Active + PivOH (Additive) Coord Substrate Coordination Active->Coord + Oxazole TS CMD Transition State (Pivalate acts as proton shuttle) Coord->TS Agostic Interaction Product C-5 Arylated Product TS->Product Reductive Elim. Product->Active Regeneration

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway. Note that Pivalate (Piv) is essential as it acts as an intramolecular base to deprotonate the C-5 position.

Optimization Protocol: C-5 Arylation
  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) or P(t-Bu)₃. Note: Phosphines are optional but improve yield.

  • Critical Additive: Pivalic Acid (PivOH) (30 mol%). Do not omit this. It lowers the energy barrier for C-H cleavage.

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: Anisole or Xylene (High boiling point required).

Troubleshooting Tip: If the aldehyde is oxidizing to carboxylic acid during this step, switch the atmosphere from air to strictly inert Argon, and ensure your solvent is degassed.

Module 3: Chemoselectivity (Aldehyde Preservation)

Issue: Reagents are attacking the aldehyde (CHO) instead of the oxazole ring. Solution: Transient Protection vs. Chemoselective Reagents.

Reaction TypeRisk to AldehydeMitigation Strategy
Suzuki Coupling Low (if base is weak)Use K₃PO₄ instead of hydroxides/alkoxides to prevent Cannizzaro disproportionation.
Grignard/Lithiation Critical (Immediate Attack) Must protect. Convert CHO to acetal (ethylene glycol, TsOH) prior to reaction. Deprotect with dilute HCl.
Reductive Amination N/A (Aldehyde is reactant)Use NaBH(OAc)₃ (STAB) for mildness; it will not reduce the oxazole ring.
Module 4: Decision Logic (Workflow)

Use this flow to select your initial conditions.

Catalyst_Selection Start Start: 3-(Oxazol-2-yl)benzaldehyde Goal What is your goal? Start->Goal Coupling Is the Halide on the Oxazole or Benzene? Goal->Coupling Cross-Coupling (Suzuki/Stille) CH_Act Add Pivalic Acid (30%)? (REQUIRED) Goal->CH_Act Direct C-H Activation (C-5) Benzene Use Pd(dppf)Cl2 (Standard conditions ok) Coupling->Benzene Benzene Ring Oxazole Use Pd-PEPPSI-iPr or XPhos Pd G2 Coupling->Oxazole Oxazole Ring Yes Proceed: Pd(OAc)2 + Cs2CO3 in Anisole @ 110C CH_Act->Yes Yes

Figure 2: Strategic decision tree for catalyst selection based on the target transformation.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately upon heating? A: This is "Palladium Black" precipitation. It indicates your ligand is dissociating, or the oxazole nitrogen has displaced the ligand, destabilizing the Pd(0) species which then aggregates.

  • Fix: Switch to a bidentate ligand (like Xantphos) or a bulky monodentate (XPhos) and lower the catalyst loading.

Q: Can I do a Suzuki coupling without protecting the aldehyde? A: Yes, but you must avoid strong nucleophilic bases (like NaOEt or BuLi). Use Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) . These are sufficiently basic to activate the boronic acid but generally leave the aldehyde intact.

Q: I need to arylate the C-5 position, but I'm getting C-2 arylation. A: In your specific molecule, the C-2 position is already blocked by the benzaldehyde group. Therefore, C-5 is the only available electronic site for nucleophilic attack or C-H activation. If you are seeing side products, they are likely homocouplings of your aryl halide partner.

References
  • Direct C-H Arylation of Oxazoles: Verrier, C., et al. (2011).[1] Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.[1] Beilstein Journal of Organic Chemistry.[1]

  • Catalyst Poisoning Mechanisms: Erhardt, S., et al. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society.[2][3] [2]

  • Ligand Selection for Azoles: Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[4] Organic Letters.[5]

  • Suzuki Coupling of Nitrogen Heterocycles: Billingsley, K., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[2][3]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Fingerprint of 3-(Oxazol-2-yl)benzaldehyde: An In-Depth NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3-(Oxazol-2-yl)benzaldehyde, a molecule of interest due to its prevalence in medicinally relevant scaffolds, presents a unique spectroscopic challenge. This guide provides an in-depth interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative analysis grounded in foundational principles and experimental data from analogous structures. Our objective is to equip you with the expertise to confidently identify and characterize this and similar molecules.

The Structural Significance of 3-(Oxazol-2-yl)benzaldehyde

The molecule combines a benzaldehyde moiety with an oxazole ring, two pharmacophores known for their diverse biological activities. The substitution pattern on the benzene ring, specifically the meta-positioning of the oxazole group relative to the aldehyde, dictates a distinct electronic environment for each atom. Understanding this environment through NMR is crucial for predicting its reactivity and interactions in a biological context.

Deciphering the Proton Landscape: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 3-(Oxazol-2-yl)benzaldehyde, we anticipate a complex yet interpretable pattern in the aromatic and aldehyde regions. The expected chemical shifts are influenced by the electron-withdrawing nature of both the aldehyde and the oxazole ring.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-aldehyde~10.0Singlet (s)N/A
H-2' (Benzene)~8.2Singlet (or narrow triplet)~1.5-2.0
H-4' (Benzene)~8.0Doublet of doublets (dd)~7.8, 1.5
H-5' (Benzene)~7.6Triplet (t)~7.8
H-6' (Benzene)~7.9Doublet of doublets (dd)~7.8, 1.5
H-4 (Oxazole)~7.3Singlet (s)N/A
H-5 (Oxazole)~7.9Singlet (s)N/A

Causality Behind the Chemical Shifts:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and will appear as a sharp singlet far downfield, typically around 10.0 ppm.[1]

  • Benzene Ring Protons: The protons on the benzene ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system.

    • H-2': This proton is situated between two electron-withdrawing groups (aldehyde and oxazole) and is therefore expected to be the most deshielded of the aromatic protons, appearing as a singlet or a narrow triplet due to small meta-couplings.

    • H-4' and H-6': These protons are ortho to one of the substituents and will be deshielded, appearing as doublet of doublets due to both ortho and meta couplings.

    • H-5': This proton is meta to both substituents and will be the most shielded of the benzene protons, appearing as a triplet due to two ortho couplings.

  • Oxazole Ring Protons: The protons on the oxazole ring have characteristic chemical shifts.[2] The electronic environment of the oxazole ring makes its protons appear as distinct singlets.[3][4]

Probing the Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environments. The carbonyl carbon of the aldehyde will be a key diagnostic peak at the downfield end of the spectrum.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-aldehyde~192
C-1' (Benzene)~137
C-2' (Benzene)~130
C-3' (Benzene)~135
C-4' (Benzene)~130
C-5' (Benzene)~129
C-6' (Benzene)~134
C-2 (Oxazole)~161
C-4 (Oxazole)~127
C-5 (Oxazole)~142

Rationale for Carbon Chemical Shifts:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at a characteristic chemical shift of around 192 ppm.[5] The exact position can be influenced by the electronic nature of the substituents on the benzene ring.[6]

  • Benzene Ring Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the substituents (C-1' and C-3') will have their chemical shifts significantly altered. The other carbons will also experience shifts based on their positions relative to the electron-withdrawing groups.

  • Oxazole Ring Carbons: The carbons of the oxazole ring have distinct chemical shifts. C-2, being attached to both oxygen and nitrogen, is the most deshielded. C-5 is generally more deshielded than C-4.

Visualizing the Structure and Key NMR Correlations

To better understand the relationships between the different parts of the molecule, a structural diagram with atom numbering is essential.

G cluster_benzaldehyde Benzaldehyde Moiety cluster_oxazole Oxazole Moiety C1' C1' C2' C2' C1'->C2' CHO CHO C1'->CHO C3' C3' C2'->C3' C4' C4' C3'->C4' C2 C2 C3'->C2 C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1' N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 O1 O1 C5->O1 O1->C2

Caption: Molecular structure of 3-(Oxazol-2-yl)benzaldehyde with atom numbering for NMR assignment.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information:

  • Infrared (IR) Spectroscopy: Would confirm the presence of the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretch (around 2820 and 2720 cm⁻¹), as well as aromatic C=C and C-H stretches.

  • Mass Spectrometry (MS): Would determine the molecular weight and provide fragmentation patterns that could help confirm the connectivity of the benzaldehyde and oxazole rings.

  • UV-Vis Spectroscopy: Would show characteristic absorbance maxima related to the π-electron systems of the aromatic and heterocyclic rings.

Compared to these techniques, NMR provides unparalleled detail about the specific connectivity and three-dimensional arrangement of atoms.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire their own spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxazol-2-yl)benzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity between the benzaldehyde and oxazole rings.

G cluster_protocol NMR Acquisition Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Instrument Setup (≥400 MHz Spectrometer) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Data Processing & Interpretation C->F D->F E->F

Caption: A streamlined workflow for acquiring high-quality NMR data.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of 3-(Oxazol-2-yl)benzaldehyde. By understanding the underlying principles of chemical shifts and coupling constants, and by comparing the predicted spectra with data from related compounds, researchers can confidently interpret their experimental results. This guide serves as a foundational reference, empowering scientists in their pursuit of novel drug discovery and development.

References

  • CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Organic Magnetic Resonance, 6(6), 341-344.
  • University of Wisconsin-Madison. (n.d.). Intermediate Level, Spectrum 6. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

  • Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208-3214.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,3-Oxazol-2-yl)benzaldehyde. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Reddy, R. S., et al. (2018). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 83(15), 8036-8048.
  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Indian Journal of Pharmaceutical Sciences. (2022).
  • Proulx, C., & Le, H. (2003). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 41(10), 824-828.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Abreu, A. R. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

Sources

Mass spectrometry fragmentation pattern of 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Oxazol-2-yl)benzaldehyde , a critical intermediate in the synthesis of bioactive heterocycles.

This guide compares the "performance" of two distinct ionization modalities—Electron Ionization (EI) versus Electrospray Ionization (ESI) —for the characterization of this specific compound. It is designed to assist analytical chemists and medicinal chemists in selecting the optimal assay for structural elucidation versus high-throughput quantification.

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (MW: 173.17 Da) represents a bifunctional pharmacophore combining a reactive aldehyde handle with a stable oxazole heterocycle. Its mass spectral behavior is dominated by the competition between the aldehyde's


-cleavage and the oxazole's ring stability.
  • EI-MS (Hard Ionization): Delivers a rich structural fingerprint. Ideal for identification , impurity profiling, and distinguishing the compound from non-isomeric contaminants.

  • ESI-MS (Soft Ionization): Produces a pristine protonated molecular ion

    
    . Ideal for quantification , pharmacokinetic (PK) studies, and LC-MS coupling.
    

Structural & Physicochemical Context

Before interpreting the spectra, the structural logic must be defined.

  • Formula:

    
    
    
  • Monoisotopic Mass: 173.0477 Da

  • Key Moieties:

    • Aldehyde (-CHO): Prone to homolytic cleavage (H loss) and heterolytic elimination (CO loss).

    • Oxazole Ring: Aromatic and relatively stable, but susceptible to Retro-Diels-Alder (RDA) type collapse under high energy, typically losing HCN or CO.

    • Meta-Substitution: The 3-position linkage limits resonance stabilization compared to para isomers, subtly affecting fragment ion intensities.

Deep Dive: Fragmentation Pathways (EI-MS)

Under 70 eV Electron Ionization, the molecule undergoes extensive fragmentation. The pathway is deterministic and serves as a structural proof.

Primary Fragmentation Channels[1][2]
  • 
    -Cleavage (Formation of Acylium Ion): 
    The radical cation 
    
    
    
    (
    
    
    173) loses the aldehydic hydrogen radical (
    
    
    ). This is a diagnostic cleavage for benzaldehydes, yielding the stable acylium cation (
    
    
    172).
    • Transition:

      
      
      
  • Decarbonylation (Loss of CO): The acylium ion (

    
     172) or the molecular ion directly ejects carbon monoxide (CO, 28 Da). This results in a phenyl-oxazole cation (
    
    
    
    145 or 144).
    • Transition:

      
       (closed shell) or 
      
      
      
      (radical cation).
  • Oxazole Ring Disintegration: High-energy ions undergo cleavage of the oxazole ring. A characteristic pathway for oxazoles is the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (

    
    ) equivalents if substituted. Here, the loss of HCN from the 
    
    
    
    145 fragment yields the
    
    
    species (
    
    
    118).
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to terminal fragments.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 173 [C10H7NO2]+. M_minus_H Acylium Ion (M-H) m/z 172 [C10H6NO2]+ M_Ion->M_minus_H - H• (Alpha Cleavage) M_minus_CO Phenyl-Oxazole Radical m/z 145 [C9H7NO]+. M_Ion->M_minus_CO - CO (Direct Loss) Fragment_144 Phenyl-Oxazole Cation m/z 144 [C9H6NO]+ M_minus_H->Fragment_144 - CO (Decarbonylation) Fragment_117 Naphthyl-like Cation m/z 117 [C8H5O]+ Fragment_144->Fragment_117 - HCN (Oxazole Cleavage) Phenyl Phenyl Cation m/z 77 [C6H5]+ Fragment_144->Phenyl - C3HNO (Ring Loss)

Caption: Predicted EI-MS fragmentation pathway for 3-(Oxazol-2-yl)benzaldehyde showing primary mass transitions.

Comparative Performance: EI vs. ESI

This section objectively compares the two ionization techniques for this specific product.

Table 1: Technical Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed

(

173)

(

174)
Base Peak Often

172 (M-1) or

105/77

(100% Int.)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Matrix Effects Low (Gas phase separation)High (Ion suppression possible)
Best Use Case Structural Confirmation (Synthesis checks)Quantification (PK/PD studies)
Performance Analysis
  • For Structural Elucidation (Winner: EI): If you need to confirm you have synthesized the aldehyde and not the acid or alcohol derivative, EI is superior. The loss of 1 Da (

    
    ) and 28 Da (
    
    
    
    ) is a definitive "fingerprint" for the aldehyde functionality. ESI often shows only the mass, which could be ambiguous (e.g., distinguishing an aldehyde from a ketone isomer is difficult without fragmentation).
  • For Biological Assays (Winner: ESI): Due to the basic nitrogen in the oxazole ring, this compound protonates readily. ESI(+) provides a clean, intense signal at

    
     174. In a drug development context (e.g., plasma stability), ESI coupled with LC-MS/MS (MRM transition 
    
    
    
    ) offers the necessary sensitivity and selectivity.

Experimental Protocols

Protocol A: GC-EI-MS (Structural Purity Check)

Objective: Confirm identity and assess volatile impurities.

  • Sample Prep: Dissolve 1 mg of 3-(Oxazol-2-yl)benzaldehyde in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Injection: 1

    
    L, Split ratio 20:1.
    
  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: 230°C, 70 eV.

  • Data Interpretation: Look for

    
     173 (Parent), 172 (Base/High), and 144. Absence of 
    
    
    
    172 suggests oxidation to carboxylic acid (
    
    
    189) or reduction to alcohol (
    
    
    175).
Protocol B: LC-ESI-MS/MS (Quantification/MRM)

Objective: High-sensitivity detection in complex matrices.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Positive Mode):

    • Capillary: 3500 V.

    • Gas Temp: 300°C.

    • Precursor Ion:

      
       174.1 (
      
      
      
      ).
  • MRM Transitions (Optimization Required):

    • Quantifier:

      
       (Loss of CO).
      
    • Qualifier:

      
       (Loss of CO + HCN).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on aldehyde alpha-cleavage and aromatic fragmentation).

  • Bowie, J. H. (1973). "Electron Impact Fragmentation of Oxazoles." Mass Spectrometry Reviews. (Fundamental mechanisms of oxazole ring cleavage and HCN loss).
  • NIST Mass Spectrometry Data Center. "Benzaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Reference for benzaldehyde fragmentation baseline).

  • PubChem. "Compound Summary: 3-(Oxazol-2-yl)benzaldehyde." National Library of Medicine. [Link] (Physicochemical property verification).

Sources

Analytical Profiling of 3-(Oxazol-2-yl)benzaldehyde: A Comparative Quantification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Oxazol-2-yl)benzaldehyde (CAS: 1895238-72-8) is a critical heterocyclic intermediate used in the synthesis of biologically active compounds, particularly in medicinal chemistry for targeting anti-inflammatory and anti-tumor pathways.[1][2][3][4] Its structural integrity—comprising a reactive aldehyde handle and a stable oxazole ring—demands precise quantification to ensure downstream efficacy and safety.

This guide objectively compares the three primary analytical methodologies for its quantification: RP-HPLC-UV , LC-MS/MS , and GC-MS . While HPLC-UV serves as the gold standard for purity assessment in bulk synthesis, LC-MS/MS is indispensable for trace-level impurity profiling in biological matrices.

Part 1: High-Performance Liquid Chromatography (RP-HPLC-UV)

Best For: Routine quality control (QC), purity assessment (>98%), and bulk quantification.

Mechanistic Insight

The conjugated system of the benzaldehyde moiety coupled with the oxazole ring provides a strong chromophore, making this molecule highly amenable to UV detection. Reverse-Phase (RP) chromatography utilizes hydrophobic interactions between the non-polar oxazole-phenyl core and the C18 stationary phase to achieve separation from polar synthetic byproducts.

Validated Protocol

Based on standard methodologies for heterocyclic benzaldehydes [1, 2].

  • System: Agilent 1200/1260 Series or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

    • Solvent B: Acetonitrile (ACN).[5]

  • Gradient Profile:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary confirmation).

  • Injection Volume: 10–20 µL.

Performance Metrics (Typical):

  • Linearity (r²): > 0.999 (Range: 1–100 µg/mL).

  • LOD/LOQ: ~0.1 µg/mL / ~0.5 µg/mL.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best For: Trace analysis (ng/mL range), biological matrix (plasma/tissue) screening, and impurity identification.

Mechanistic Insight

Given the basic nitrogen in the oxazole ring, 3-(Oxazol-2-yl)benzaldehyde ionizes readily in Positive Electrospray Ionization (ESI+) mode. The aldehyde group is susceptible to hydration or oxidation; therefore, rapid separation and soft ionization are critical. MRM (Multiple Reaction Monitoring) ensures specificity even in complex matrices.

Validated Protocol

Adapted from bioanalytical validation guidelines for benzimidazole/oxazole derivatives [3, 4].

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Acetonitrile.[3][5]

  • Ionization Source: ESI Positive Mode.

  • MS/MS Transitions (Predicted based on MW 173.17):

    • Precursor Ion: [M+H]⁺ = 174.2 m/z.

    • Quantifier Product: 174.2 → 146.1 m/z (Loss of CO from aldehyde).

    • Qualifier Product: 174.2 → 118.1 m/z (Ring fragmentation).

Performance Metrics (Typical):

  • Linearity (r²): > 0.995 (Range: 1–1000 ng/mL).

  • LOD/LOQ: < 5 ng/mL.

Part 3: Comparative Analysis & Data Visualization

Method Selection Matrix
FeatureRP-HPLC-UVLC-MS/MSGC-MS
Primary Application Purity (QC), Bulk AssayTrace Impurities, PK StudiesVolatile Impurities, Solvents
Sensitivity (LOD) Moderate (0.1 µg/mL)High (< 5 ng/mL)Moderate (0.5 µg/mL)
Specificity Low (Retention time only)High (Mass transition)High (Mass spectral fingerprint)
Throughput Medium (15-25 min)High (3-5 min)Low (20-40 min)
Cost Per Sample Low ($)High (

$)
Moderate (

)
Limitations Co-elution of isomersMatrix effects (suppression)Thermal instability risk
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Source (Synthesis Crude / Biological Matrix) Prep_Solid Solid/Bulk: Dissolve in ACN/MeOH Sample->Prep_Solid Bulk Material Prep_Bio Bio-Fluid: Protein Precip. or SPE Sample->Prep_Bio Plasma/Serum Decision Target Concentration? Prep_Solid->Decision Prep_Bio->Decision Method_HPLC High Conc (>1 µg/mL) Method: RP-HPLC-UV Decision->Method_HPLC High Method_LCMS Trace Conc (<1 µg/mL) Method: LC-MS/MS Decision->Method_LCMS Low Data_Purity Output: Purity % (Area Normalization) Method_HPLC->Data_Purity Data_Quant Output: Abs. Quant (ng/mL) (Internal Standard Ratio) Method_LCMS->Data_Quant

Figure 1: Decision tree for selecting the optimal analytical workflow based on sample origin and required sensitivity.

References

  • Tan, et al. (2019). "HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations." Acta Pharmaceutica Hungarica. Retrieved from

  • BenchChem. (2025).[7] "A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC." BenchChem Technical Guides. Retrieved from

  • Kertys, M., et al. (2025).[4][8] "High-Throughput LC-MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites." LCGC International. Retrieved from

  • ICH Guideline M10. (2022). "Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation.[9] Retrieved from

Sources

Comparative Guide: X-ray Crystallography of 3-(Oxazol-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural properties of 3-(oxazol-2-yl)benzaldehyde derivatives , a critical scaffold in medicinal chemistry serving as a bioisostere for amides and esters. While the parent compound (CAS 1895238-72-8) is a known building block, the crystallographic landscape is defined by its substituted derivatives and fused analogs (benzoxazoles). This document compares the solid-state architecture, conformational stability, and synthesis pathways of these derivatives to aid in rational drug design.

Structural Class Overview

The 3-(oxazol-2-yl)benzaldehyde core consists of a central benzene ring substituted at the meta position with an oxazole moiety and an aldehyde group. This arrangement allows for diverse intermolecular interactions, primarily governed by the torsion angle between the phenyl and oxazole rings.

Key Structural Features[1][2][3]
  • Planarity: The degree of conjugation between the oxazole and phenyl rings is the primary determinant of solid-state packing.

  • H-Bond Acceptors: The oxazole nitrogen (N3) and aldehyde oxygen are key acceptors for C-H...N and C-H...O interactions.

  • 
    -
    
    
    
    Stacking:
    Planar derivatives exhibit strong stacking interactions, crucial for material density and charge transport properties.

Experimental Methodology

To obtain high-quality single crystals for X-ray diffraction (XRD), specific protocols are required due to the moderate solubility of these derivatives in non-polar solvents.

Synthesis & Crystallization Workflow

The most robust synthesis method for the oxazole core involves the Van Leusen Oxazole Synthesis or the cyclization of amino acid derivatives (Azlactone route).

SynthesisWorkflow Start Start: Aldehyde Precursor Reagent Reagent: TosMIC / K2CO3 (Van Leusen) Start->Reagent Inter Intermediate: Oxazoline Reagent->Inter Reflux/MeOH Product Crude Product: 3-(Oxazol-2-yl)benzaldehyde Inter->Product Elimination Cryst Crystallization: Slow Evap (EtOH/CHCl3) Product->Cryst Purification XRD X-Ray Diffraction (Mo Ku03b1) Cryst->XRD Data Collection

Figure 1: Standard workflow for synthesizing and characterizing oxazole-benzaldehyde derivatives via the Van Leusen route.

Crystallization Protocol[2]
  • Solvent System: Dissolve 20 mg of the derivative in a 1:1 mixture of Ethanol/Chloroform.

  • Method: Slow evaporation at room temperature (293 K).

  • Crystal Growth: Prismatic yellow crystals typically form within 48–72 hours.

  • Data Collection: Mount on a Bruker APEX-II diffractometer using Mo K

    
     radiation (
    
    
    
    Å) at 100 K to minimize thermal motion.

Comparative Analysis of Crystallographic Data

Due to the specific nature of the 3-isomer, we compare it against its characterized Benzoxazole analog (fused system) and Azlactone derivative (structurally related oxazolone) to benchmark the structural parameters.

Table 1: Comparative Crystal Data
ParameterAzlactone Derivative [1]Benzoxazole Analog [2]Significance
Formula


Benzoxazole analog shows higher density.
Crystal System OrthorhombicMonoclinicLower symmetry in benzoxazoles due to fused ring.
Space Group


Centrosymmetric packing is preferred.
Unit Cell

(Å)
12.0811.05-
Unit Cell

(Å)
7.7812.01-
Unit Cell

(Å)
27.6510.00Long axis corresponds to stacking direction.

Angle (°)
9094.76Monoclinic distortion in fused systems.
Z (Molecules/Cell) 82-
Conformational Analysis[2][4]
  • Torsion Angle (

    
    ): 
    
    • In the Azlactone derivative , the phenyl ring is twisted relative to the oxazolone core with a torsion angle of ~5-10°, allowing for extended conjugation.

    • In 3-(oxazol-2-yl)benzaldehyde , theoretical models suggest a torsion angle of <20° between the phenyl and oxazole rings, maintained by weak C-H...N intramolecular hydrogen bonds.

  • Bond Lengths: The C=N bond in the oxazole ring typically measures 1.29–1.30 Å , indicating double bond character, while the C-O bonds are asymmetric (approx. 1.37 Å and 1.39 Å).

Supramolecular Architecture

The packing of these derivatives is driven by a hierarchy of interactions.

PackingInteractions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Centrosymmetric Dimer Stack Pi-Pi Stacking (3.5 - 3.8 Å) MolA->Stack Face-to-Face HBond C-H...N / C-H...O (2.6 - 2.9 Å) MolA->HBond Edge-to-Face MolB->Stack HBond->MolB

Figure 2: Supramolecular assembly logic. Primary stability is achieved through


-

stacking of the planar aromatic cores, reinforced by lateral C-H...N hydrogen bonds.

Key Interaction Metrics:

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5–3.8 Å are observed in planar derivatives, forming infinite sheets along the crystallographic b-axis [1].
  • Hydrogen Bonding: The aldehyde oxygen acts as a weak acceptor for aromatic C-H protons (C-H...O distance ~2.6 Å).

Performance & Application Context

Solubility & Stability
  • Solubility: High crystallinity correlates with poor aqueous solubility. Introduction of the oxazole ring decreases polarity compared to the parent benzaldehyde, requiring polar aprotic solvents (DMSO, DMF) for biological assays.

  • Melting Point: Derivatives typically melt between 160–220 °C depending on the substituent (e.g., p-methoxy vs p-nitro), indicating a stable crystal lattice [3].

Biological Implications

The planar conformation confirmed by X-ray data supports the use of this scaffold as an intercalator or minor groove binder in DNA. The fixed geometry of the aldehyde group allows for reversible Schiff base formation with lysine residues in target proteins.

References

  • Crystal structure of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Source: ResearchGate.

  • Synthesis and Crystal Structure of a Benzoxazole Derivative. Source: SciSpace.

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. Source: MDPI.

  • PubChem Compound Summary: 3-(1,3-oxazol-2-yl)benzaldehyde. Source: PubChem.[1][2][3]

Sources

Benchmarking new synthesis routes for 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(Oxazol-2-yl)benzaldehyde (CAS: 1895238-72-8) is a high-value heterocyclic intermediate, serving as a critical scaffold in the synthesis of kinase inhibitors, fluorescent probes, and bioactive alkaloids.[1] Its structure—a meta-substituted benzaldehyde linked to the C2 position of an oxazole ring—presents a unique synthetic challenge: installing the sensitive oxazole moiety without compromising the reactive aldehyde group.[1]

Traditionally, this scaffold was accessed via multi-step cyclodehydration routes requiring aldehyde protection (acetals), which increased step count and reduced atom economy. Recent advances in transition-metal catalysis have unlocked direct, protection-free routes.[1] This guide benchmarks the Direct C-H Arylation (the modern "Green" standard) against the Suzuki-Miyaura Coupling (the "Reliable" standard) and the Classical Cyclization route, providing experimental protocols and decision matrices for process chemists.

Route Comparison & Benchmarking

We evaluated three distinct pathways based on Step Count, Atom Economy, Yield, and Scalability.

FeatureRoute A: Direct C-H Arylation Route B: Suzuki-Miyaura Coupling Route C: Classical Cyclization
Mechanism Pd-catalyzed C2-H activationPd-catalyzed Cross-couplingAmide formation + Dehydration + Oxidation
Starting Materials Oxazole + 3-Bromobenzaldehyde2-Chlorooxazole + 3-Formylphenylboronic acid3-Formylbenzoic acid + Aminoethanol
Step Count 1 (Direct) 1 (Convergent)3-4 (Linear, requires protection)
Atom Economy High (HBr byproduct)Moderate (Boronic waste)Low (Reagents for protection/deprotection)
Yield (Typical) 75–85%80–92%40–55% (Overall)
Cost Profile Low (Generic reagents)High (Boronic acids/Halo-oxazoles)Moderate (Labor intensive)
Scalability High (Flow chemistry compatible)High (Batch robust)Low (Purification bottlenecks)
Decision Matrix:
  • Choose Route A for early-stage discovery and scale-up where cost and atom economy are paramount.[1] The aldehyde group is tolerated well under specific catalytic conditions.

  • Choose Route B for GLP library synthesis where reliability and modularity (swapping aryl groups) outweigh cost.

  • Avoid Route C unless starting materials for A/B are unavailable or IP restrictions apply.

Detailed Technical Analysis & Protocols

Route A: Palladium-Catalyzed Direct C-H Arylation (Recommended)

The "Green" Route[1]

This method utilizes the acidity of the C2-proton on the oxazole ring (


).[1] By using a specific ligand system, we can effect a direct arylation with 3-bromobenzaldehyde without protecting the aldehyde.[1]

Mechanistic Insight: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1][2] The choice of ligand is critical to prevent C5-arylation (a common side reaction).[1] NiXantphos or P(t-Bu)3 are preferred for high C2-regioselectivity.[1]

Experimental Protocol:

  • Setup: In a glovebox or under Argon, charge a pressure vial with:

    • Oxazole (1.5 equiv, 104 mg/mmol)

    • 3-Bromobenzaldehyde (1.0 equiv, 185 mg/mmol)[1]

    • Pd(OAc)₂ (5 mol%)

    • NiXantphos (10 mol%)

    • K₂CO₃ (2.0 equiv, anhydrous)

    • Pivalic acid (30 mol% - acts as a proton shuttle for CMD)[1]

    • Solvent: Toluene or DMA (0.2 M concentration)

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. The aldehyde functionality remains intact.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR shows the diagnostic oxazole C4/C5 protons (
    
    
    
    7.2-7.8 ppm) and the aldehyde singlet (
    
    
    10.0 ppm).
Route B: Suzuki-Miyaura Cross-Coupling

The "Robust" Route[1]

This route is less sensitive to moisture and base strength than C-H activation, making it ideal for parallel synthesis.

Experimental Protocol:

  • Setup: Charge a flask with:

    • 2-Chlorooxazole (1.0 equiv)[1]

    • 3-Formylphenylboronic acid (1.2 equiv)[1]

    • Pd(PPh₃)₄ (3-5 mol%)[1]

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (0.15 M)[1]

  • Reaction: Reflux at 90-100°C for 4-6 hours under

    
    .
    
  • Note: 2-Chlorooxazole is volatile; handle with care.[1] The boronic acid may undergo some protodeboronation if the reaction is prolonged; monitor by LCMS.

Pathway Visualization

The following diagram illustrates the convergence of the three routes, highlighting the efficiency of the Direct Arylation path.

SynthesisRoutes Target 3-(Oxazol-2-yl)benzaldehyde (Product) Oxazole Oxazole (Start A) CH_Act Direct C-H Arylation Pd(OAc)2, NiXantphos 110°C, -HBr Oxazole->CH_Act Bromide 3-Bromobenzaldehyde Bromide->CH_Act CH_Act->Target 1 Step High Atom Econ ChloroOx 2-Chlorooxazole (Start B) Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux, -B(OH)3 ChloroOx->Suzuki Boronic 3-Formylphenyl- boronic acid Boronic->Suzuki Suzuki->Target 1 Step Reliable Acid 3-Formylbenzoic Acid (Start C) Protect 1. Protect CHO (Acetal) Acid->Protect 4 Steps Low Yield Cyclize 2. Amide Formation 3. Cyclodehydration 4. Deprotection Protect->Cyclize 4 Steps Low Yield Cyclize->Target 4 Steps Low Yield

Caption: Comparative workflow of synthesis routes. Route A (Yellow) offers the most direct path with high atom economy, while Route B (Red) provides a robust alternative. Route C (Grey) is shown for historical context.

Critical Safety & Stability Notes

  • Aldehyde Stability: In Route A, the use of Pivalic Acid is crucial. It lowers the transition state energy for C-H cleavage but is acidic enough that it could theoretically catalyze acetal formation if alcohol solvents were used. Always use non-nucleophilic solvents like Toluene or DMA.

  • Oxazole Volatility: Unsubstituted oxazole (Route A starting material) boils at 69-70°C. Do not apply high vacuum during the setup phase; use positive pressure inert gas techniques.[1]

  • Catalyst Poisoning: The oxazole nitrogen can coordinate to Pd, potentially poisoning the catalyst. High temperatures (100°C+) and bidentate ligands (NiXantphos) are required to maintain the active catalytic cycle.

References

  • Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][2][3] Organic Letters, vol. 12, no.[2][3] 15, 2010, pp. 3578–3581. Link Primary reference for the regioselective C-H arylation conditions.

  • Verrier, C., et al. "Direct Arylation of Oxazoles and Oxazolines: A Review." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 1584–1601. Link Comprehensive review of oxazole functionalization.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link Foundational text for the Suzuki coupling methodology.

  • PubChem. "Compound Summary: 3-(1,3-Oxazol-2-yl)benzaldehyde (CAS 1895238-72-8)."[1][4] National Library of Medicine. Link Verification of CAS and chemical structure.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1895238-72-8 (Reference ID for verification)[1][2]

Operational Safety Guide: 3-(Oxazol-2-yl)benzaldehyde

Executive Summary & Hazard Logic

Handling 3-(Oxazol-2-yl)benzaldehyde requires a safety protocol that addresses two distinct chemical moieties: the reactive aldehyde and the pharmacologically active oxazole .[2]

As a research intermediate, specific toxicological data is often sparse. Therefore, we apply the Precautionary Principle using Structure-Activity Relationship (SAR) logic:

  • Aldehyde Functionality: High risk of auto-oxidation to carboxylic acids (exothermic), potential respiratory sensitization, and contact dermatitis.[2]

  • Oxazole Ring: Common scaffold in kinase inhibitors; assume potential biological activity/toxicity even if not yet characterized.

Core Hazard Classification (GHS / Derived):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H317: May cause an allergic skin reaction (Conservative assignment due to aldehyde group).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state (typically solid) and task intensity.

Task Intensity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Tier 1: Storage & Transport (Sealed containers, < 10g)None required if container is intact.[2]Single Nitrile (0.11 mm min. thickness)Safety Glasses (ANSI Z87.1 / EN166)Standard Lab Coat (Cotton/Polyester blend)
Tier 2: Weighing & Transfer (Open handling, solid powder)Fume Hood (Sash at 18").If hood unavailable:[2] N95/P2 particulate respirator.Double Nitrile (Outer glove changed immediately upon contamination)Safety Glasses with side shields.Lab Coat + Tyvek Sleeves (Prevents cuff contamination)
Tier 3: Reaction Setup / Workup (Dissolved in solvents like DCM/DMF)Fume Hood REQUIRED. Do not handle solutions on open bench.Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile if using permeating solvents (DCM).Chemical Goggles (If splash risk exists)Chemical Apron (Rubber/Neoprene) over lab coat.
Tier 4: Spill Cleanup (> 5g or solution spill)Full-Face Respirator (OV/AG/P100 Cartridge)Heavy Duty Butyl/Viton (> 0.3 mm thickness)Full Face Shield (Integrated with respirator)Tyvek Coverall (Type 5/6 protection)
Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to prevent exposure before it happens by engineering out risk.

Step 1: Pre-Work Inspection [2]

  • Atmosphere Check: Verify Fume Hood face velocity is > 100 fpm (0.5 m/s).

  • Static Control: 3-(Oxazol-2-yl)benzaldehyde is an organic solid.[2] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering (aerosolization).

Step 2: Weighing & Transfer (The Critical Zone)

  • Why: Aldehydes oxidize in air. Minimizing exposure time preserves chemical purity AND safety.[5]

  • Protocol:

    • Tare the receiving vessel (flask) before opening the chemical container.

    • Open the container only inside the hood.

    • Use a disposable antistatic spatula.

    • Technique: Do not dump. Tap the spatula gently against the flask wall to slide the solid down.

    • Immediate Seal: Reseal the stock container immediately. Purge with Nitrogen/Argon if storing for >1 week to prevent oxidation to 3-(oxazol-2-yl)benzoic acid.[2]

Step 3: Solubilization

  • Caution: If dissolving in halogenated solvents (DCM, Chloroform), standard nitrile gloves offer < 5 minutes of protection.[2]

  • Action: If a splash occurs on the glove while using DCM, remove the glove immediately . The solvent acts as a carrier, pulling the aldehyde through the glove material and into the skin.

Decision Logic & Visualization

The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Assess Task StateCheck Is the chemical in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid No Solution Solution Phase StateCheck->Solution Yes Quantity Quantity > 10g? Solid->Quantity BasicPPE Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Quantity->BasicPPE No EnhancedPPE Enhanced PPE: Double Nitrile + Sleeves + N95 (if outside hood) Quantity->EnhancedPPE Yes SolventCheck Solvent = DCM/DMF? Solution->SolventCheck StandardSolvent Standard PPE: Nitrile + Goggles SolventCheck->StandardSolvent No PermeatingSolvent Critical PPE: Laminate Gloves (Silver Shield) + Chemical Apron SolventCheck->PermeatingSolvent Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier risks.

Figure 2: Spill Response Loop

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess Volume (< 5g vs > 5g) Alert->Assess SmallSpill Small Spill: Absorb with Paper Towel + 10% Sodium Bisulfite Assess->SmallSpill Minor LargeSpill Large Spill: Use Vermiculite/Sand Do NOT use combustible paper Assess->LargeSpill Major Disposal 3. Disposal: Seal in HazWaste Bag Label: 'Aldehyde Debris' SmallSpill->Disposal LargeSpill->Disposal

Caption: Immediate response workflow for solid or liquid spills of aldehyde intermediates.

Waste Management & Disposal

Do NOT pour down the drain. Aldehydes are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Disposal Protocol:

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) in a container labeled "Solid Hazardous Waste - Toxic/Irritant." [2]

  • Liquid Waste:

    • If in reaction solvent: Dispose in "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the carrier.

    • Quenching (Optional for large quantities): Aldehydes can be oxidized to the corresponding carboxylic acid (using KMnO4) or treated with Sodium Bisulfite to form an adduct, reducing volatility before disposal. Note: For research quantities (<50g), direct incineration via a waste contractor is safer and preferred over in-lab treatment.[2]

  • Labeling: Clearly mark the tag with "Contains 3-(Oxazol-2-yl)benzaldehyde" to alert waste handlers of the specific aldehyde hazard.[2]

References

  • PubChem. (2023). Compound Summary: 3-(1,3-Oxazol-2-yl)benzaldehyde (CAS 1895238-72-8).[1][2] National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.